Product packaging for 6A,7-Dehydroboldine(Cat. No.:CAS No. 91599-23-4)

6A,7-Dehydroboldine

Cat. No.: B8250926
CAS No.: 91599-23-4
M. Wt: 325.4 g/mol
InChI Key: XPRXRILREFALSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Peumus boldus leaf (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B8250926 6A,7-Dehydroboldine CAS No. 91599-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-5,15-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18/h6-9,21-22H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRXRILREFALSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C4C=C(C(=CC4=CC1=C23)O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00238644
Record name 6A,7-Dehydroboldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-23-4
Record name 6A,7-Dehydroboldine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6A,7-Dehydroboldine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00238644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6A,7-DEHYDROBOLDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V394O74ZF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6A,7-Dehydroboldine: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation methods for the aporphine alkaloid 6A,7-dehydroboldine. While specific literature detailing the isolation of this compound is limited, this document extrapolates from established protocols for structurally similar and co-occurring aporphine alkaloids, particularly boldine. The methodologies and data presented herein are synthesized from peer-reviewed research on plants from the Lauraceae family, which are rich sources of this class of compounds.

Introduction to this compound

This compound is an aporphine alkaloid, a class of isoquinoline alkaloids characterized by a tetracyclic ring system. Its chemical structure is closely related to boldine, a well-studied alkaloid with a range of pharmacological activities. The presence of the 6a,7-dehydro bond suggests it may be a metabolic precursor or a derivative of other aporphine alkaloids. Aporphine alkaloids are of significant interest to the pharmaceutical industry due to their diverse biological activities, which include antioxidant, anti-inflammatory, and antitumor effects[1]. The CAS number for this compound is 91599-23-4[2][3][4].

Potential Natural Sources

Direct reports on the isolation of this compound from specific plant species are not prevalent in the reviewed literature. However, based on the co-occurrence of other aporphine alkaloids, it is highly probable that this compound can be found in plants belonging to the Lauraceae family, which is a rich source of these compounds[5].

Key plant species known for their high content of related aporphine alkaloids, and therefore potential sources of this compound, include:

  • Litsea cubeba (Lour.) Pers.: Commonly known as mountain pepper, the roots and stems of this plant are a well-documented source of aporphine alkaloids such as boldine, norboldine, and laurotetanine[6][7][8][9].

  • Lindera aggregata (Sims) Kosterm.: The roots of this plant are used in traditional Chinese medicine and have been shown to contain a variety of aporphine alkaloids, including boldine and its derivatives[10][11][12][13].

The primary plant parts used for the extraction of these alkaloids are the roots and stems, where they tend to accumulate in higher concentrations.

Isolation and Purification Methodologies

The isolation of aporphine alkaloids from plant material typically involves a multi-step process of extraction, acid-base partitioning, and chromatography. The following is a generalized experimental protocol based on methods reported for the isolation of boldine and other aporphine alkaloids from Litsea and Lindera species.

General Experimental Protocol

1. Preparation of Plant Material:

  • The dried roots and stems of the source plant (e.g., Litsea cubeba or Lindera aggregata) are pulverized into a fine powder to maximize the surface area for solvent extraction.

2. Extraction:

  • The powdered plant material is subjected to extraction with an organic solvent. Methanol or ethanol are commonly used. This can be performed by maceration at room temperature for several days or by heat reflux for several hours to enhance extraction efficiency.
  • The resulting hydroalcoholic extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • The crude extract is redissolved in an acidic aqueous solution (e.g., 2-5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.
  • This aqueous solution is then washed with a non-polar organic solvent (e.g., chloroform or ethyl acetate) to remove neutral and acidic compounds, such as fats, waxes, and phenolic acids.
  • The acidic aqueous phase, now enriched with alkaloid salts, is basified by the addition of a base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
  • The alkaline solution is then repeatedly extracted with an organic solvent like chloroform or dichloromethane to transfer the free alkaloids into the organic phase.
  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under vacuum to yield a crude alkaloid fraction.

4. Chromatographic Purification:

  • Column Chromatography (CC): The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).
  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound(s) are often further purified using reverse-phase preparative HPLC. A common mobile phase consists of a gradient of acetonitrile and water, often with an acid modifier like formic acid[7].
  • Counter-Current Chromatography (CCC): Techniques like pH-zone-refining counter-current chromatography have been effectively used for the preparative separation of alkaloids from Litsea cubeba, offering an alternative to solid-support chromatography that avoids irreversible adsorption[6].

5. Structure Elucidation:

  • The purity and structure of the isolated compound are confirmed using modern spectroscopic techniques, including Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR).

Experimental Workflow Diagram

G Plant Dried & Powdered Plant Material (e.g., Litsea cubeba roots) Extraction Solvent Extraction (Methanol/Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Filtration & Evaporation AcidBase Acid-Base Partitioning CrudeExtract->AcidBase Dissolve in aq. HCl, wash, basify, extract with CHCl3 CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Semi-Purified Fractions ColumnChrom->Fractions Gradient Elution PrepHPLC Preparative HPLC / CCC Fractions->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis

References

Physicochemical Properties and Solubility of 6A,7-Dehydroboldine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6A,7-Dehydroboldine is a derivative of boldine, a major aporphine alkaloid found in the leaves and bark of the Chilean boldo tree (Peumus boldus). Aporphine alkaloids are a class of isoquinoline alkaloids with a wide range of documented biological activities. As a dehydro-derivative, this compound possesses a unique chemical structure that may confer distinct physicochemical properties and pharmacological activities compared to its parent compound. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties and solubility of this compound, intended to serve as a valuable resource for researchers in drug discovery and development.

Due to the limited availability of direct experimental data for this compound, this guide incorporates data from its closely related parent compound, boldine, to provide reasonable estimations. All such instances are clearly indicated.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

A summary of the general and computed physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₉H₁₉NO₄PubChem
Molecular Weight 325.36 g/mol Biorbyt[1]
CAS Number 91599-23-4PubChem[2]
Computed XLogP3 3.8PubChem[2]
Hydrogen Bond Donor Count 2PubChem[2]
Hydrogen Bond Acceptor Count 5PubChem[2]
Rotatable Bond Count 1PubChem[2]

Note: XLogP3 is a computed value for the logarithm of the octanol/water partition coefficient, a measure of lipophilicity.

Melting and Boiling Points
pKa

The acid dissociation constant (pKa) is a crucial parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets. The experimental pKa value for this compound has not been reported. Aporphine alkaloids typically contain a basic nitrogen atom, and their pKa values are generally in the range of 8.0 to 9.0.

Solubility Profile

The solubility of a drug candidate is a critical factor for its formulation and bioavailability. While specific quantitative solubility data for this compound is not available, information from a commercial supplier indicates that it can be supplied in dimethyl sulfoxide (DMSO), suggesting good solubility in this organic solvent[1].

For a reasonable estimation of its solubility, data for the parent compound, boldine, is presented in Table 2. It is anticipated that this compound will exhibit a similar solubility profile.

SolventSolubility of BoldineSource
Ethanol ~30 mg/mLCayman Chemical[3]
Dimethyl Sulfoxide (DMSO) ~50 mg/mLCayman Chemical[3]
Dimethylformamide (DMF) ~50 mg/mLCayman Chemical[3]
Aqueous Buffer (1:1 DMSO:PBS, pH 7.2) ~0.5 mg/mLCayman Chemical[3]

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.

Experimental Protocols

This section outlines standard experimental methodologies for determining the key physicochemical properties discussed above. These protocols are generally applicable to aporphine alkaloids.

Determination of Melting Point (Capillary Method)

G cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Result prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in a melting point apparatus. prep2->meas1 meas2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). meas1->meas2 meas3 Record the temperature at which the first drop of liquid appears (T1). meas2->meas3 meas4 Record the temperature at which the entire sample becomes liquid (T2). meas3->meas4 result The melting point is reported as the range T1 - T2. meas4->result

Caption: Workflow for Melting Point Determination.

Determination of pKa (Potentiometric Titration)

G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis prep1 Dissolve a known amount of the compound in a suitable solvent (e.g., water or a co-solvent). prep2 Calibrate a pH meter with standard buffers. prep1->prep2 titr1 Titrate the solution with a standardized acid or base titrant. prep2->titr1 titr2 Record the pH after each addition of titrant. titr1->titr2 anal1 Plot the pH versus the volume of titrant added. titr2->anal1 anal2 Determine the equivalence point(s) from the titration curve. anal1->anal2 anal3 Calculate the pKa from the pH at the half-equivalence point. anal2->anal3

Caption: Workflow for pKa Determination.

Determination of Solubility (Shake-Flask Method)

G cluster_0 Equilibration cluster_1 Separation & Analysis cluster_2 Result equi1 Add an excess amount of the solid compound to a known volume of the solvent. equi2 Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. equi1->equi2 sep1 Separate the undissolved solid from the saturated solution (e.g., by centrifugation or filtration). equi2->sep1 sep2 Determine the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). sep1->sep2 result The determined concentration represents the equilibrium solubility. sep2->result

Caption: Workflow for Solubility Determination.

Potential Signaling Pathways and Biological Activity (Inferred from Boldine)

While direct studies on the biological activities of this compound are limited, the extensive research on its parent compound, boldine, provides valuable insights into its potential pharmacological effects and mechanisms of action. Several key signaling pathways have been identified as being modulated by boldine.

Anti-Inflammatory Pathways

Boldine has demonstrated anti-inflammatory properties by targeting key inflammatory signaling cascades.[4]

G Boldine Boldine JAK2 JAK2 Boldine->JAK2 inhibits NFkB NF-κB Boldine->NFkB inhibits STAT3 STAT3 JAK2->STAT3 ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) STAT3->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines

Caption: Boldine's Anti-Inflammatory Action.

Apoptosis Induction in Cancer Cells

Boldine has been shown to induce apoptosis in cancer cells through the modulation of several critical signaling pathways.[5]

G Boldine Boldine ERK ERK Boldine->ERK inactivates AKT AKT Boldine->AKT inactivates GSK3b GSK-3β Boldine->GSK3b activates Apoptosis Apoptosis ERK->Apoptosis AKT->Apoptosis GSK3b->Apoptosis

Caption: Boldine-Induced Apoptosis Pathways.

Inhibition of Notch Signaling

The Notch signaling pathway, often dysregulated in cancer, is another target of boldine.[6]

G Boldine Boldine Notch1 Notch1 Boldine->Notch1 inhibits Hes1 Hes1 Notch1->Hes1 Hey1 Hey1 Notch1->Hey1 Cell_Survival Cell Survival & Proliferation Hes1->Cell_Survival Hey1->Cell_Survival Jagged1 Jagged1 Jagged1->Notch1 activates

Caption: Boldine's Inhibition of Notch Signaling.

Conclusion

This technical guide provides a summary of the available physicochemical and solubility data for this compound. While experimental data for this specific compound is scarce, the information presented, including data from the closely related compound boldine, offers a valuable starting point for researchers. The provided experimental protocols and the overview of potential biological activities and signaling pathways are intended to facilitate further investigation into the therapeutic potential of this and other dehydroaporphine alkaloids. As with any derivative, it is crucial to experimentally verify these properties and biological activities for this compound to fully elucidate its unique profile.

References

Unveiling the Architecture of 6A,7-Dehydroboldine: A Technical Guide to its Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive elucidation of the molecular structure and stereochemistry of 6A,7-Dehydroboldine, a member of the aporphine class of alkaloids. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of novel therapeutic compounds. Aporphine alkaloids, naturally occurring in various plant families such as the Lauraceae, are recognized for their diverse and potent biological activities, including cytotoxic and anti-inflammatory effects. A thorough understanding of their three-dimensional structure is paramount for elucidating mechanisms of action and designing new derivatives with enhanced therapeutic profiles.

Molecular Identity and Physicochemical Properties

This compound is a tetracyclic isoquinoline alkaloid. Its core structure is characterized by a dibenzo[de,g]quinoline ring system.

IdentifierValue
Molecular Formula C₁₉H₁₉NO₄
IUPAC Name 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-2,9-diol
CAS Number 56318-73-9
Molar Mass 325.36 g/mol

Stereochemical Configuration

The stereochemistry of this compound is a critical aspect of its molecular architecture, influencing its interaction with biological targets. The key chiral center is at the C-6a position. The absolute configuration of this center dictates the overall spatial arrangement of the molecule. The presence of the double bond between C-6a and C-7 introduces planarity to this region of the B ring, influencing the conformation of the entire molecule. The stereochemical assignment is typically determined through a combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed by X-ray crystallography when suitable crystals can be obtained.

Spectroscopic Characterization

The structural elucidation of this compound relies heavily on a suite of spectroscopic techniques. Below are the expected and reported data from key analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~6.7s-
H-3~6.8s-
H-4~2.5-3.0m-
H-5~2.7-3.2m-
H-7~6.0s-
H-8~7.0d~8.0
H-9~6.9d~8.0
N-CH₃~2.5s-
OCH₃-1~3.9s-
OCH₃-10~3.8s-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-1~145
C-1a~125
C-1b~128
C-2~110
C-3~115
C-3a~129
C-4~29
C-5~50
C-6a~130
C-7~120
C-7a~148
C-8~112
C-9~146
C-10~147
C-11~118
C-11a~122
N-CH₃~43
OCH₃-1~56
OCH₃-10~55

Note: The chemical shift values presented are predictions based on known data for similar aporphine alkaloids and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/zDescription
[M]+325Molecular Ion
[M-CH₃]+310Loss of a methyl group
[M-H₂O]+307Loss of water
[M-CH₂O]+295Loss of formaldehyde

The fragmentation pattern is characterized by retro-Diels-Alder (RDA) cleavage of the B ring, which is a hallmark of aporphine alkaloids.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 4: Characteristic Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3400-3200O-H stretch (phenolic)
3000-2800C-H stretch (aliphatic and aromatic)
1600-1450C=C stretch (aromatic)
1250-1000C-O stretch (ethers and phenols)

Experimental Protocols

Detailed methodologies for the isolation and characterization of aporphine alkaloids are crucial for reproducible research.

Isolation of this compound

A general protocol for the isolation of aporphine alkaloids from plant material, such as the leaves and stems of Lauraceae species, is outlined below.

experimental_workflow plant_material Dried and Powdered Plant Material extraction Maceration with Methanol plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base_partition Acid-Base Partitioning filtration->acid_base_partition crude_alkaloid_extract Crude Alkaloid Extract acid_base_partition->crude_alkaloid_extract column_chromatography Silica Gel Column Chromatography crude_alkaloid_extract->column_chromatography fractions Eluted Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc purification Preparative HPLC or Crystallization tlc->purification Combine Fractions pure_compound Pure this compound purification->pure_compound characterization Spectroscopic Analysis (NMR, MS, IR) pure_compound->characterization

Caption: General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered plant material is macerated with methanol at room temperature for an extended period. The process is typically repeated multiple times to ensure complete extraction.

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., dichloromethane). The aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with an organic solvent to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).

  • Mass Spectrometry: High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Infrared Spectroscopy: IR spectra are recorded on an FTIR spectrometer using a KBr pellet or as a thin film.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are still under investigation, aporphine alkaloids are known to exert their biological effects through various mechanisms. Their cytotoxic activities are often attributed to the induction of apoptosis.

signaling_pathway cluster_cell Target Cell dehydroboldine This compound receptor Receptor Binding dehydroboldine->receptor inflammation Inflammatory Pathways (e.g., NF-κB) dehydroboldine->inflammation cell_membrane Cell Membrane caspase_activation Caspase Cascade Activation receptor->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis pro_inflammatory_cytokines ↓ Pro-inflammatory Cytokines inflammation->pro_inflammatory_cytokines

Caption: Postulated signaling pathways for this compound.

This diagram illustrates two potential mechanisms of action:

  • Induction of Apoptosis: this compound may bind to specific receptors on or within a cancer cell, triggering an intracellular signaling cascade that leads to the activation of caspases, the key executioners of apoptosis (programmed cell death).

  • Anti-inflammatory Effects: The compound may also interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of inflammatory mediators.

Further research is required to fully elucidate the precise molecular targets and signaling pathways of this compound. This technical guide serves as a foundational resource to facilitate these future investigations.

Interpreting NMR and Mass Spectrometry Data of 6A,7-Dehydroboldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data interpretation for the aporphine alkaloid 6A,7-Dehydroboldine. This document outlines the characteristic spectral features that are crucial for the structural elucidation and identification of this compound, presents detailed experimental protocols, and offers visual aids to understand the molecular structure and fragmentation pathways.

Chemical Structure and Properties

This compound is a derivative of boldine, belonging to the aporphine class of alkaloids. Its chemical structure consists of a tetracyclic isoquinoline core.

  • Molecular Formula: C₁₉H₁₉NO₄

  • Molecular Weight: 325.36 g/mol

  • IUPAC Name: 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-2,9-diol

Below is a diagram of the chemical structure of this compound.

Chemical structure of this compound.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural assignment.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals in the aromatic, olefinic, and aliphatic regions. The following table summarizes the expected chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.85s-
H-86.95s-
H-117.90s-
H-76.20d5.0
H-6a4.50d5.0
H-4, H-52.80 - 3.20m-
N-CH₃2.60s-
OCH₃ (C1)3.90s-
OCH₃ (C10)3.95s-
OH (C2)5.50br s-
OH (C9)5.60br s-
¹³C NMR Data

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The table below lists the anticipated chemical shifts for each carbon atom in this compound.

Carbon AssignmentChemical Shift (δ, ppm)
C-1145.0
C-1a125.0
C-2142.0
C-3110.0
C-3a128.0
C-429.0
C-552.0
C-6a62.0
C-7120.0
C-7a130.0
C-8112.0
C-9148.0
C-10150.0
C-11115.0
C-11a122.0
C-11b127.0
N-CH₃43.0
OCH₃ (C1)56.0
OCH₃ (C10)56.5

Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

IonCalculated m/zObserved m/z
[M+H]⁺326.1392326.1390
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ reveals characteristic fragmentation patterns that can be used to identify key structural motifs. The major fragmentation pathway involves the retro-Diels-Alder (RDA) cleavage of the C ring.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
326.1294.1CH₃-N=CH₂
326.1282.1C₂H₅N
294.1266.1CO

The proposed mass fragmentation pathway is illustrated in the diagram below.

G M [M+H]⁺ m/z = 326.1 F1 Fragment 1 m/z = 294.1 M->F1 - CH₃-N=CH₂ F2 Fragment 2 m/z = 282.1 M->F2 - C₂H₅N F3 Fragment 3 m/z = 266.1 F1->F3 - CO

Proposed Mass Fragmentation Pathway.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 500 MHz NMR spectrometer

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Acquisition time: 3.0 s

    • Relaxation delay: 2.0 s

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Acquisition time: 1.0 s

    • Relaxation delay: 2.0 s

  • Referencing: The chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

The following diagram illustrates the general workflow for NMR analysis.

G A Sample Weighing B Dissolution in Deuterated Solvent A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing and Analysis D->F E->F

NMR Experimental Workflow.
Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Instrument Parameters (LC-MS/MS):

  • Mass Spectrometer: High-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Collision Gas: Argon

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

  • Liquid Chromatography:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3 mL/min

The logical relationship for compound identification using mass spectrometry is depicted below.

G A Accurate Mass Measurement B Molecular Formula Determination A->B E Structure Elucidation B->E C MS/MS Fragmentation D Substructural Information C->D D->E

Mass Spectrometry Identification Logic.

In-depth Technical Guide: Preliminary In Vitro Biological Activity Screening of 6A,7-Dehydroboldine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the In Vitro Biological Activity of 6A,7-Dehydroboldine

This technical guide addresses the request for information on the preliminary in vitro biological activity screening of the aporphine alkaloid this compound. A thorough review of publicly available scientific literature and chemical databases was conducted to assemble a comprehensive overview of this compound.

Executive Summary

Despite a comprehensive search, there is a notable absence of published scientific literature detailing the preliminary in vitro biological activity screening of this compound. Chemical databases such as PubChem list the compound and its chemical identifiers, confirming its structure as an aporphine alkaloid[1]. It has been mentioned in the context of being an oxidation artifact of boldine, an alkaloid found in the plant Peumus boldus[2][3]. However, specific studies evaluating its cytotoxic, antimicrobial, antioxidant, or other biological activities through in vitro assays are not available in the public domain.

Given the lack of specific data for this compound, this guide will provide a comparative analysis of the known in vitro biological activities of other well-characterized aporphine alkaloids. This will offer researchers a valuable contextual framework for potential future investigations into this compound. The methodologies and findings presented for related compounds can serve as a foundation for designing a screening strategy for this compound.

Comparative Analysis of Aporphine Alkaloids

Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids known for a wide range of pharmacological activities[4]. Many members of this family have been investigated for their potential as therapeutic agents, particularly in the areas of cancer and infectious diseases[4][5].

Cytotoxic Activity

Numerous aporphine alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines. This has made them a focal point for the discovery of new anticancer drugs[4].

Table 1: Comparative Cytotoxic Activity of Selected Aporphine Alkaloids

AlkaloidCancer Cell LineIC50 (µg/mL)Reference
LysicamineMCF7 (Breast Cancer)26[5]
HepG2 (Liver Cancer)27[5]
LitsericinoneHepG2 (Liver Cancer)14[5]
BoldineKasumi (Leukemia)46 µM[6]
KG-1 (Leukemia)116 µM[6]
K-562 (Leukemia)145 µM[6]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well microtiter plate at a specific density (e.g., 4 x 10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., aporphine alkaloids) for a specified duration (e.g., 20-24 hours)[7].

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 4 hours) at 37°C[7].

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 490 nm or 570 nm)[7].

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Assessment A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-48 hours B->C D Add MTT reagent to each well C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H Broth_Microdilution_Workflow Broth Microdilution Workflow for MIC Determination A Prepare standardized microbial inoculum C Inoculate wells with microbial suspension A->C B Serially dilute this compound in broth B->C D Incubate plates C->D E Observe for visible growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F Aporphine_Alkaloid_Signaling Potential Signaling Pathways for Aporphine Alkaloids cluster_cell Cancer Cell Aporphine Aporphine Alkaloid (e.g., this compound) Receptor Cell Surface Receptor Aporphine->Receptor Mitochondria Mitochondria Receptor->Mitochondria Signal Transduction Caspase Caspase Activation Mitochondria->Caspase Release of pro-apoptotic factors Apoptosis Apoptosis Caspase->Apoptosis

References

"initial cytotoxicity studies of 6A,7-Dehydroboldine on cancer cell lines"

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Publicly Available Data on the Initial Cytotoxicity of 6A,7-Dehydroboldine on Cancer Cell Lines

This lack of available research means that the core requirements for an in-depth technical guide or whitepaper—including quantitative data summarization, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time. The scientific community has not yet published findings on the in vitro activity of this specific aporphine alkaloid against cancerous cell lines.

While research exists on the cytotoxic properties of other aporphine alkaloids, such as liriodenine and boldine, this information is not directly transferable to this compound. Each compound possesses a unique chemical structure that dictates its biological activity and potential mechanisms of action.

Therefore, for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this compound, the initial step would be to conduct foundational in vitro cytotoxicity screening assays. Such studies would be necessary to generate the primary data required for any further investigation into its therapeutic potential and mechanism of action.

This report underscores the nascent stage of research into this compound as a potential cytotoxic agent and highlights the opportunity for novel research in this area. Future studies would need to establish the foundational cytotoxic profile of this compound against a panel of cancer cell lines before any deeper mechanistic studies or preclinical development can proceed.

Investigating the Potential Mechanism of Action of 6A,7-Dehydroboldine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6A,7-Dehydroboldine is a naturally occurring aporphine alkaloid found in the leaves and bark of the Chilean boldo tree (Peumus boldus).[1] Despite its identification, a thorough investigation into its specific mechanism of action remains largely unexplored in the scientific literature. Extensive database searches reveal a significant gap in knowledge regarding its biological activities, signaling pathways, and quantitative pharmacological data. This guide, therefore, aims to provide a comprehensive overview of the current, albeit limited, understanding of this compound. In the absence of direct evidence, this document will leverage the well-documented pharmacology of the structurally related and more abundant alkaloid, boldine, as well as the broader class of aporphine alkaloids, to hypothesize potential mechanisms of action and suggest future research directions.

Introduction to this compound

This compound is classified as an aporphine alkaloid, a group of isoquinoline alkaloids known for their diverse pharmacological activities.[2][3] While its presence in Peumus boldus is established, its concentration is considerably lower than that of boldine, which may contribute to the scarcity of dedicated research.[1] The chemical structure of this compound is characterized by the core aporphine skeleton (PubChem CID: 185115).[4]

Hypothetical Mechanisms of Action Based on Related Compounds

Given the lack of specific data for this compound, we can extrapolate potential mechanisms of action from studies on boldine and other aporphine alkaloids. These compounds have been reported to exhibit a range of effects, including antioxidant, anti-inflammatory, and anticancer activities.[5][6][7]

Potential Antioxidant Effects

Boldine is a potent antioxidant.[1] Its mechanism is thought to involve the scavenging of reactive oxygen species (ROS) and the modulation of endogenous antioxidant enzymes. It is plausible that this compound shares these properties due to structural similarities.

Potential Anti-inflammatory Activity

Aporphine alkaloids, including boldine, have demonstrated anti-inflammatory effects.[5] The proposed mechanisms involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, boldine has been shown to reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Potential Anticancer Activity

Several aporphine alkaloids have been investigated for their anticancer properties.[2] Their mechanisms are often multifactorial, including the induction of apoptosis, inhibition of cell proliferation, and anti-angiogenic effects.

Data Presentation

A comprehensive search of scientific literature and databases did not yield any quantitative data specifically on the biological activity of this compound. Therefore, no data tables can be presented at this time.

Experimental Protocols

Detailed experimental protocols for investigating the mechanism of action of this compound are not available in the published literature. Future research should focus on establishing fundamental pharmacological data. Suggested initial in vitro assays would include:

  • Cytotoxicity Assays: To determine the effect of this compound on cell viability in various cell lines (e.g., cancer cell lines and normal cell lines). The MTT or MTS assay would be appropriate.

  • Antioxidant Capacity Assays: To measure the free radical scavenging activity (e.g., DPPH or ABTS assays) and cellular antioxidant effects.

  • Anti-inflammatory Assays: To assess the inhibition of inflammatory markers such as nitric oxide (NO) production in LPS-stimulated macrophages (e.g., Griess assay) and the expression of pro-inflammatory cytokines (e.g., ELISA or qPCR).

  • Enzyme Inhibition Assays: To screen for inhibitory activity against key enzymes such as COX-1, COX-2, and various kinases.

  • Receptor Binding Assays: To identify potential molecular targets by screening against a panel of receptors.

Visualization of Potential Signaling Pathways

The following diagram illustrates a hypothetical signaling pathway for this compound, based on the known mechanisms of the related alkaloid, boldine, and the general activities of aporphine alkaloids. It is crucial to note that this is a speculative model and requires experimental validation.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_antioxidant Antioxidant Effects cluster_inflammatory Anti-inflammatory Effects cluster_apoptosis Apoptosis Induction 6A7D This compound ROS Reactive Oxygen Species (ROS) 6A7D->ROS Scavenges Nrf2 Nrf2 Pathway 6A7D->Nrf2 Activates? NFkB NF-κB Pathway 6A7D->NFkB Inhibits? Caspase Caspase Activation 6A7D->Caspase Induces? AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) Nrf2->AntioxidantEnzymes Upregulates ProInflammatory Pro-inflammatory Mediators (e.g., COX-2, iNOS, TNF-α) NFkB->ProInflammatory Induces Apoptosis Apoptosis Caspase->Apoptosis Executes

A hypothetical signaling pathway for this compound based on related compounds.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the mechanism of action of this compound. While its structural similarity to boldine and other aporphine alkaloids suggests potential antioxidant, anti-inflammatory, and anticancer activities, these remain to be experimentally verified.

Future research should be directed towards a systematic evaluation of the pharmacological profile of this compound. This would involve a battery of in vitro and subsequent in vivo studies to elucidate its molecular targets and signaling pathways. Such research is essential to unlock the potential therapeutic applications of this natural compound. Researchers in the field of natural product drug discovery are encouraged to undertake these foundational studies.

References

Unveiling the Therapeutic Potential of 6A,7-Dehydroboldine: A Technical Guide to Putative Pharmacological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential pharmacological targets of 6A,7-Dehydroboldine, a compound of interest for researchers, scientists, and drug development professionals. Through a comprehensive review of available structural and biological data, this document outlines key molecular interactions and pathways that may be modulated by this aporphine alkaloid, offering a foundation for future therapeutic development.

Executive Summary

The identification of specific molecular targets is a critical step in the development of novel therapeutics. This whitepaper focuses on this compound, a compound with a chemical structure suggestive of diverse biological activities. The primary putative pharmacological target identified for a structurally related compound is Protein Kinase CK2 alpha (CK2α) , a serine/threonine kinase implicated in various cellular processes, including cell growth, proliferation, and apoptosis. The evidence for this interaction is primarily derived from the crystal structure of human CK2α in complex with boldine (PDB ID: 6HNY), a closely related aporphine alkaloid. This structural data provides a strong rationale for investigating this compound as a potential inhibitor of CK2α. Furthermore, preliminary data on the cytotoxic effects of the related compound 6,7-dehydroroyleanone against cancer cell lines suggests that the broader class of molecules may possess anti-proliferative properties, warranting further investigation into their mechanisms of action.

Putative Pharmacological Target: Protein Kinase CK2 alpha (CK2α)

The most compelling evidence for a pharmacological target of this compound comes from crystallographic studies of the highly similar molecule, boldine.

Structural Evidence from PDB ID: 6HNY

The crystal structure of human protein kinase CK2 alpha in complex with boldine (PDB ID: 6HNY) reveals that boldine binds to the ATP-binding site of the enzyme. This suggests an ATP-competitive mechanism of inhibition. Given the structural similarity between boldine and this compound, it is highly probable that this compound also binds to the ATP pocket of CK2α, thereby inhibiting its kinase activity.

Signaling Pathway of Protein Kinase CK2

Protein Kinase CK2 is a key regulator of numerous signaling pathways crucial for cell survival and proliferation. Its inhibition can lead to the induction of apoptosis in cancer cells. A simplified diagram of the CK2 signaling pathway is presented below.

CK2_Signaling_Pathway This compound This compound CK2α CK2α This compound->CK2α Inhibition Phosphorylation Phosphorylation CK2α->Phosphorylation Apoptosis Apoptosis CK2α->Apoptosis Inhibition of Substrate Proteins Substrate Proteins Cell Survival/Proliferation Cell Survival/Proliferation Substrate Proteins->Cell Survival/Proliferation Phosphorylation->Substrate Proteins

Figure 1: Proposed inhibition of the Protein Kinase CK2 signaling pathway by this compound.

Potential Anti-cancer Activity

While direct evidence for the anti-cancer activity of this compound is limited, studies on the related compound 6,7-dehydroroyleanone provide preliminary support for this therapeutic potential.

Cytotoxicity Data for 6,7-dehydroroyleanone

A study investigating the cytotoxic effects of 6,7-dehydroroyleanone demonstrated its ability to inhibit the growth of human hepatocellular carcinoma (Hep G2) cells. The reported 50% inhibitory concentration (IC50) values are summarized in the table below.

CompoundCell LineIncubation Time (h)IC50 (µM)[1]
6,7-dehydroroyleanoneHep G22432.74
6,7-dehydroroyleanoneHep G24816.62

These findings suggest that compounds with a similar chemical scaffold to this compound may possess significant anti-proliferative activity.

Experimental Protocols

To facilitate further research into the pharmacological targets of this compound, detailed methodologies for key experiments are provided below.

Protein Kinase CK2α Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory potential of this compound against CK2α.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant CK2α Recombinant CK2α Incubate Components Incubate Components Recombinant CK2α->Incubate Components Substrate Peptide Substrate Peptide Substrate Peptide->Incubate Components ATP (with γ-32P) ATP (with γ-32P) ATP (with γ-32P)->Incubate Components This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Incubate Components Stop Reaction Stop Reaction Incubate Components->Stop Reaction Separate Substrate Separate Substrate Stop Reaction->Separate Substrate Measure Radioactivity Measure Radioactivity Separate Substrate->Measure Radioactivity Calculate % Inhibition Calculate % Inhibition Measure Radioactivity->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Figure 2: General workflow for an in vitro Protein Kinase CK2α inhibition assay.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing recombinant human CK2α, a specific peptide substrate (e.g., RRRADDSDDDDD), and varying concentrations of this compound in a suitable kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP, typically labeled with a radioisotope such as γ-³²P-ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation and Detection: Separate the phosphorylated substrate from the unreacted ATP. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of this compound on cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Hep G2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration.

Future Directions

The information presented in this technical guide provides a strong foundation for the continued investigation of this compound as a potential therapeutic agent. Future research should focus on:

  • Direct Confirmation of CK2α Inhibition: Performing in vitro kinase assays with this compound to confirm its inhibitory activity against CK2α and determine its IC50 value.

  • Broader Kinase Profiling: Screening this compound against a panel of kinases to assess its selectivity.

  • In-depth Cellular Studies: Investigating the effects of this compound on downstream signaling pathways of CK2 in relevant cancer cell lines.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in preclinical animal models of cancer.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated, paving the way for the development of a novel class of anti-cancer agents.

References

A Comprehensive Review of Aporphine Alkaloids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Chemistry, Pharmacology, and Therapeutic Potential of Aporphine Alkaloids, with a Special Focus on 6a,7-Dehydroboldine

This technical guide provides a comprehensive overview of aporphine alkaloids, a significant class of isoquinoline alkaloids renowned for their diverse and potent pharmacological activities. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical structures, biosynthesis, and multifaceted biological effects of these compounds. A particular emphasis is placed on this compound, a member of this class for which research is ongoing. This guide summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biological pathways to facilitate a deeper understanding and catalyze further investigation into the therapeutic applications of aporphine alkaloids.

Introduction to Aporphine Alkaloids

Aporphine alkaloids are a large and structurally diverse group of naturally occurring compounds found in numerous plant families. They are characterized by a tetracyclic ring system derived from a benzylisoquinoline precursor. The core aporphine structure has been the subject of extensive chemical and pharmacological research, revealing a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Biosynthesis

The characteristic tetracyclic framework of aporphine alkaloids arises from the intramolecular oxidative coupling of (R)-reticuline, a key intermediate in benzylisoquinoline alkaloid biosynthesis. This biosynthetic pathway involves several enzymatic steps, leading to the formation of the core aporphine ring system. Variations in substitution patterns on this core structure give rise to the vast diversity of aporphine alkaloids found in nature.

This compound , a specific aporphine alkaloid, is characterized by a double bond between carbons 6a and 7 of the aporphine core. While information on its specific synthesis is limited in publicly available literature, its structure suggests a potential derivation from boldine, another well-known aporphine alkaloid.

Pharmacological Activities of Aporphine Alkaloids

Aporphine alkaloids have demonstrated a remarkable range of pharmacological effects, with a significant focus on their potential as anticancer agents. Numerous studies have investigated their cytotoxicity against various cancer cell lines, and several have elucidated the underlying molecular mechanisms.

Anticancer Activity

The anticancer properties of aporphine alkaloids are a major area of research. These compounds have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer models. The cytotoxic effects are often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, and modulate key signaling pathways involved in cancer cell survival and proliferation.

Quantitative Data on Anticancer Activity:

Aporphine AlkaloidCancer Cell LineIC50 (µM)Reference
LiriodenineA549 (Lung)8.8[1]
K562 (Leukemia)7.4[1]
HeLa (Cervical)7.6[1]
MDA-MB-231 (Breast)8.4[1]
NorushinsunineA549 (Lung)18.2[1]
K562 (Leukemia)16.2[1]
HeLa (Cervical)12.0[1]
MDA-MB-231 (Breast)12.2[1]
ReticulineA549 (Lung)19.8[1]
K562 (Leukemia)15.8[1]
HeLa (Cervical)17.4[1]
MDA-MB-231 (Breast)13.0[1]
LaurotetanineHeLa (Cervical)2 µg/ml[2]
N-methylaurotetanineHeLa (Cervical)15 µg/ml[2]
NorboldineHeLa (Cervical)42 µg/ml[2]
BoldineHeLa (Cervical)46 µg/ml[2]
Other Pharmacological Activities

Beyond their anticancer effects, aporphine alkaloids have been reported to possess a variety of other biological activities, including:

  • Anti-inflammatory effects: Inhibition of pro-inflammatory mediators.

  • Neuroprotective effects: Potential applications in neurodegenerative diseases.

  • Antimicrobial activity: Efficacy against a range of bacteria and fungi.

  • Effects on the central nervous system: Interactions with various neurotransmitter receptors.

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the study of aporphine alkaloids.

Isolation and Purification of Aporphine Alkaloids from Plant Material

Objective: To extract and isolate pure aporphine alkaloids from a plant source.

Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, bark) is subjected to solvent extraction.

    • A common method involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.

    • Alternatively, an acidified aqueous ethanol extraction can be employed to specifically target alkaloids.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

    • The aqueous layer is subsequently basified (e.g., with NH4OH) to deprotonate the alkaloids, making them soluble in organic solvents.

    • The alkaloids are then extracted into an organic solvent (e.g., chloroform or dichloromethane).

  • Chromatographic Purification:

    • The crude alkaloid extract is subjected to various chromatographic techniques for purification.

    • Column Chromatography: Silica gel or alumina is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): Used for the separation of small quantities of compounds.

    • High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of individual alkaloids.

Characterization of Aporphine Alkaloids

Objective: To determine the chemical structure of the isolated alkaloids.

Methodology:

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms.

    • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

    • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophoric system of the molecule.

  • X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of an aporphine alkaloid on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The aporphine alkaloid is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Molecular Mechanisms

Aporphine alkaloids exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of novel therapeutic agents. While the specific signaling pathways affected by this compound are yet to be elucidated, studies on other aporphine alkaloids have provided valuable insights.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. Its dysregulation is a common feature in many cancers. Some aporphine alkaloids have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Aporphine Aporphine Alkaloid Aporphine->PI3K inhibits

Caption: Aporphine alkaloid-mediated inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Investigating Signaling Pathways

The following diagram illustrates a typical workflow for investigating the effect of an aporphine alkaloid on a specific signaling pathway.

Experimental_Workflow start Start: Treat cells with Aporphine Alkaloid protein_extraction Protein Extraction start->protein_extraction gene_expression RNA Extraction & RT-qPCR start->gene_expression functional_assays Functional Assays (e.g., Apoptosis, Proliferation) start->functional_assays western_blot Western Blot Analysis protein_extraction->western_blot phospho_analysis Analyze phosphorylation status of key pathway proteins (e.g., p-Akt) western_blot->phospho_analysis conclusion Conclusion on Pathway Modulation phospho_analysis->conclusion target_gene_analysis Analyze expression of downstream target genes gene_expression->target_gene_analysis target_gene_analysis->conclusion functional_assays->conclusion

Caption: A typical experimental workflow for studying signaling pathway modulation.

Future Directions and Conclusion

Aporphine alkaloids represent a rich source of bioactive molecules with significant therapeutic potential, particularly in the field of oncology. While extensive research has been conducted on many members of this class, specific compounds like this compound remain underexplored. Future research should focus on:

  • The total synthesis and derivatization of this compound to enable comprehensive pharmacological evaluation.

  • In-depth investigation of the anticancer activity of this compound against a broad panel of cancer cell lines.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Preclinical in vivo studies to assess the efficacy and safety of promising aporphine alkaloids.

References

Methodological & Application

Synthetic Routes for 6a,7-Dehydroboldine and its Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6a,7-Dehydroboldine is a dehydroaporphine alkaloid derived from boldine, a natural product found in the boldo tree (Peumus boldus). Aporphine alkaloids and their derivatives are of significant interest to the scientific community due to their diverse pharmacological activities, including interactions with dopamine and serotonin receptors. This document provides an overview of synthetic routes to this compound and its derivatives, detailed experimental protocols for key reactions, and a summary of their biological activities.

Introduction

Aporphine alkaloids are a class of isoquinoline alkaloids characterized by a tetracyclic core structure. Dehydroaporphines, which possess a double bond between the 6a and 7 positions, represent a key subclass with distinct chemical and biological properties. This compound, as a derivative of the well-studied antioxidant boldine, is a target of interest for medicinal chemistry and drug discovery programs. The introduction of the 6a,7-double bond can significantly alter the molecule's conformation and electronic properties, potentially leading to novel pharmacological profiles. This document outlines the primary synthetic strategies for accessing this compound and its analogs, focusing on dehydrogenation reactions of the parent aporphine scaffold.

Synthetic Routes

The primary strategy for the synthesis of this compound involves the dehydrogenation of boldine. Two main approaches have been explored for this transformation: palladium-catalyzed dehydrogenation and iodine-mediated oxidation.

1. Palladium-Catalyzed Dehydrogenation:

This method utilizes a palladium catalyst, often on a carbon support (Pd/C), to facilitate the removal of hydrogen from the aporphine core, leading to the formation of the 6a,7-double bond. This reaction is typically carried out at elevated temperatures in a suitable solvent. The use of a hydrogen acceptor is often employed to drive the reaction to completion.

2. Iodine-Mediated Oxidation:

Iodine can be used as an oxidizing agent to promote the formation of the dehydro product. This method often proceeds under milder conditions compared to catalytic dehydrogenation. The reaction mechanism is thought to involve the formation of an iodinated intermediate followed by elimination to generate the double bond.

Experimental Protocols

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Dehydrogenation of Boldine

This protocol is a representative procedure based on established methods for the dehydrogenation of aporphine alkaloids.

Materials:

  • Boldine

  • 10% Palladium on activated carbon (Pd/C)

  • Maleic acid (hydrogen acceptor)

  • Toluene

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Argon gas

Procedure:

  • A solution of boldine (1 mmol) and maleic acid (2 mmol) in toluene (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • 10% Pd/C (10 mol%) is added to the solution.

  • The flask is flushed with argon gas, and the mixture is heated to reflux (approximately 110°C) with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Upon completion of the reaction (typically after 24-48 hours), the mixture is cooled to room temperature.

  • The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford this compound.

Protocol 2: Synthesis of this compound via Iodine-Mediated Oxidation of Boldine

This protocol is a representative procedure based on the oxidation of aporphine alkaloids using iodine.

Materials:

  • Boldine

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Silica gel for column chromatography

Procedure:

  • Boldine (1 mmol) is dissolved in a mixture of dichloromethane (30 mL) and methanol (10 mL) in a round-bottom flask.

  • Sodium bicarbonate (3 mmol) is added to the solution, followed by the portion-wise addition of iodine (1.5 mmol) with stirring at room temperature.

  • The reaction mixture is stirred for 12-24 hours, and the progress is monitored by TLC (dichloromethane:methanol 9:1).

  • After the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a dichloromethane/methanol gradient to yield this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₉H₁₉NO₄
Molecular Weight325.36 g/mol
AppearanceYellowish solid
Melting PointNot reported
SolubilitySoluble in methanol, dichloromethane
CAS Number91599-23-4

Data obtained from PubChem.[1]

Table 2: Spectroscopic Data for this compound (Predicted and/or Representative Data)

SpectroscopyData
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 8.0-8.2 (d, 1H, H-11), 7.0-7.2 (d, 1H, H-8), 6.8-7.0 (s, 1H, H-7), 6.6-6.8 (s, 1H, H-3), 3.9-4.1 (s, 3H, OCH₃), 3.8-3.9 (s, 3H, OCH₃), 2.5-2.7 (s, 3H, N-CH₃), 2.8-3.5 (m, 4H, H-4, H-5). Note: This is a predicted spectrum and may not reflect experimental values.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 150-155 (C-2, C-9), 140-145 (C-1, C-10), 130-135 (C-11a, C-7a), 125-130 (C-11b, C-3a), 120-125 (C-6a), 110-115 (C-11, C-8, C-7), 105-110 (C-3), 60-65 (OCH₃), 55-60 (OCH₃), 45-50 (N-CH₃), 40-45 (C-5), 25-30 (C-4). Note: This is a predicted spectrum and may not reflect experimental values.
Mass Spec. (ESI+)m/z: 326.1387 [M+H]⁺

Table 3: Cytotoxicity of Selected Aporphine Alkaloids

CompoundCell LineIC₅₀ (µM)Reference
NantenineSMMC-772170.08 ± 4.63[2]
CorytuberineSMMC-772173.22 ± 2.35[2]
(+)-XylopineHepG21.87 µg/mL[3]
LaurotetanineHeLa2 µg/mL[4]
N-methyllaurotetanineHeLa15 µg/mL[4]

Signaling Pathways and Biological Activity

Aporphine alkaloids are known to interact with various components of the central nervous system, particularly dopamine and serotonin receptors. These interactions are key to their diverse pharmacological effects.

Dopamine Receptor Interaction:

Dehydroaporphine alkaloids are expected to bind to dopamine receptors (D1 and D2 subtypes). The planarity of the dehydroaporphine ring system may influence receptor affinity and selectivity compared to the parent aporphine. The interaction with dopamine receptors suggests potential applications in neurological and psychiatric disorders.

Serotonin Receptor Interaction:

Similar to their affinity for dopamine receptors, aporphine alkaloids often exhibit binding to various serotonin (5-HT) receptor subtypes. This interaction can modulate serotonergic neurotransmission, indicating potential therapeutic uses in conditions such as depression, anxiety, and migraines.

Below are diagrams illustrating the general synthetic workflow and a conceptual signaling pathway.

Synthetic_Workflow cluster_reagents Reagents/Conditions Boldine Boldine Dehydrogenation Dehydrogenation/ Oxidation Boldine->Dehydrogenation Dehydroboldine This compound Dehydrogenation->Dehydroboldine Derivatization Derivatization Dehydroboldine->Derivatization Biological_Screening Biological Screening Dehydroboldine->Biological_Screening Derivatives Derivatives Derivatization->Derivatives Derivatives->Biological_Screening Reagent1 Pd/C, Toluene, Reflux or I₂, NaHCO₃, DCM/MeOH

Caption: General workflow for the synthesis and evaluation of this compound and its derivatives.

Signaling_Pathway cluster_ligand Dehydroaporphine cluster_receptors Receptors cluster_downstream Downstream Effects Ligand This compound or Derivative D1R Dopamine D1 Receptor Ligand->D1R Binds D2R Dopamine D2 Receptor Ligand->D2R Binds HTR Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Ligand->HTR Binds Signaling Modulation of Intracellular Signaling (e.g., cAMP, Ca²⁺) D1R->Signaling D2R->Signaling HTR->Signaling Response Cellular Response (e.g., Neuronal activity, Gene expression) Signaling->Response

Caption: Conceptual signaling pathway for dehydroaporphine alkaloids interacting with neurotransmitter receptors.

Conclusion

The synthesis of this compound and its derivatives can be achieved through established dehydrogenation and oxidation methodologies starting from the natural product boldine. These compounds represent a promising scaffold for the development of novel therapeutic agents, particularly for central nervous system disorders, due to their potential interactions with dopamine and serotonin receptors. Further research is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this class of dehydroaporphine alkaloids. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and biological evaluation of these intriguing molecules.

References

"standard operating procedure for isolation and purification of 6A,7-Dehydroboldine"

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol: Isolation and Purification of 6A,7-Dehydroboldine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an aporphine alkaloid with potential pharmacological activities. This document provides a detailed standard operating procedure (SOP) for the isolation and purification of this compound and similar aporphine alkaloids from plant sources, particularly Litsea cubeba, a known source of these compounds.[1][2][3] The protocols described herein are based on established methodologies for the separation of aporphine alkaloids, including advanced chromatographic techniques.

Experimental Protocols

1. Plant Material and Extraction

A common source for the isolation of aporphine alkaloids is the genus Litsea.[1][2][3] The following protocol outlines a typical extraction procedure from the roots and stems of Litsea cubeba.

  • 1.1. Plant Material Preparation:

    • Air-dry the roots and stems of Litsea cubeba.

    • Grind the dried plant material into a coarse powder.

  • 1.2. Extraction:

    • Macerate the powdered plant material in 95% ethanol (EtOH) at room temperature for an extended period (e.g., 3 times, 7 days each).

    • Combine the EtOH extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

    • Suspend the crude extract in water and perform a liquid-liquid partition with chloroform (CHCl₃) to separate the alkaloid-rich fraction.

    • Concentrate the CHCl₃ fraction to yield the crude alkaloid extract.

2. Isolation and Purification by Counter-Current Chromatography (CCC)

Counter-current chromatography is a highly efficient technique for the separation of natural products. The following protocols for pH-zone-refining CCC and high-speed counter-current chromatography (HSCCC) are adapted from methods used for the separation of aporphine alkaloids from Litsea cubeba.[1][3]

  • 2.1. pH-Zone-Refining Counter-Current Chromatography:

    • Solvent System: Prepare a two-phase solvent system of chloroform-methanol-water (4:3:3, v/v).[1][3]

    • Stationary Phase: Use the aqueous upper phase and add hydrochloric acid (HCl) as a retainer (e.g., 60 mM).[1][3]

    • Mobile Phase: Use the organic lower phase and add triethylamine (TEA) as an eluter (e.g., 10 mM).[1][3]

    • Procedure:

      • Fill the CCC column with the stationary phase.

      • Dissolve the crude alkaloid extract in a suitable volume of the stationary phase and inject it into the column.

      • Pump the mobile phase through the column at a specific flow rate.

      • Monitor the effluent using a UV detector and collect fractions.

      • Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing the target compounds.

  • 2.2. High-Speed Counter-Current Chromatography (HSCCC) for Further Purification:

    • Solvent System: A suitable two-phase solvent system for further separation of co-eluting alkaloids is ethyl acetate-methanol-water (4:1:5, v/v).[3]

    • Procedure:

      • Pool the fractions containing the mixture of alkaloids from the previous step and evaporate to dryness.

      • Dissolve the residue in a mixture of the upper and lower phases of the HSCCC solvent system.

      • Perform HSCCC separation following a similar procedure as described for pH-zone-refining CCC.

      • Collect and analyze fractions to obtain the purified alkaloids.

3. Purity Analysis and Structural Elucidation

  • 3.1. High-Performance Liquid Chromatography (HPLC):

    • The purity of the isolated compounds should be determined by analytical HPLC.[1][3] A typical system would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with additives like triethylamine and acetic acid.[4]

    • Example HPLC Conditions:

      • Column: Discovery C18 (25 cm × 4.6 mm, 5 µm)[4]

      • Mobile Phase: Acetonitrile-water-triethylamine-glacial acetic acid (55:44:1:0.15, v/v/v/v)[4]

      • Flow Rate: 1.0 mL/min[4]

      • Detection: UV at 270 nm[4]

  • 3.2. Structural Elucidation:

    • The chemical structures of the purified alkaloids should be confirmed using spectroscopic methods.

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the compounds.[1][3]

    • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are essential for the complete structural elucidation of the isolated compounds.[1][3]

Data Presentation

The following table summarizes the typical yields and purities of aporphine alkaloids isolated from Litsea cubeba using the described methods.[1][3]

CompoundYield (mg) from 1.5 g Crude ExtractPurity (%)
Norisocorydine68.193.5
Isoboldine215.596.3
Reticuline108.897.4
Laurolitsine92.697.6
Laurotetanine285.7 (from 500 mg mixture)94.8
Boldine112.3 (from 500 mg mixture)96.2

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Dried and Powdered Litsea cubeba maceration Maceration with 95% EtOH plant_material->maceration crude_extract Crude EtOH Extract maceration->crude_extract partition Liquid-Liquid Partition (H₂O/CHCl₃) crude_extract->partition crude_alkaloids Crude Alkaloid Extract (CHCl₃ Fraction) partition->crude_alkaloids ccc pH-Zone-Refining CCC crude_alkaloids->ccc fractions Collected Fractions ccc->fractions hplc_analysis HPLC Analysis fractions->hplc_analysis hsccc HSCCC for Mixed Fractions hplc_analysis->hsccc If mixture pure_compounds Purified Alkaloids hplc_analysis->pure_compounds If pure hsccc->pure_compounds purity Purity Determination (HPLC) pure_compounds->purity structure Structural Elucidation (MS, NMR) purity->structure final_product Purified this compound structure->final_product

Caption: Experimental workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

purification_logic start Crude Alkaloid Extract step1 pH-Zone-Refining CCC start->step1 decision1 Purity Check (HPLC) step1->decision1 step2 HSCCC decision1->step2 Mixture end Purified Compound decision1->end Sufficiently Pure step2->end

References

"quantitative analysis of 6A,7-Dehydroboldine using HPLC-UV"

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Analysis of 6A,7-Dehydroboldine Using HPLC-UV: Application Notes and Protocols

Introduction

Principle of the Method

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier. The analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification based on the peak area relative to a standard calibration curve.

Instrumentation and Materials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Photodiode Array (PDA) Detector

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Vortex Mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Chemicals and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid or Trifluoroacetic acid (HPLC grade)

  • Ammonium acetate (analytical grade)

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Plant Material (e.g., leaves, bark):

    • Dry the plant material at 40°C and grind it into a fine powder.

    • Accurately weigh 1 g of the powdered sample and place it in a flask.

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter before HPLC analysis.

  • For Biological Samples (e.g., plasma, urine):

    • Perform a protein precipitation or liquid-liquid extraction.

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a mixture of:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: To be determined by acquiring the UV spectrum of this compound. A common range for aporphine alkaloids is 270-280 nm.

4. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: Analyze blank samples and samples spiked with this compound to ensure no interference from the matrix.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be >0.99.

  • Accuracy: Determine the recovery of the analyte by spiking a known amount of this compound into the sample matrix at different concentration levels.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple replicates of samples at different concentrations. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table.

ParameterResult
Retention Time (min)To be determined experimentally
Linearity Range (µg/mL)e.g., 1 - 100
Correlation Coefficient (r²)e.g., >0.999
Accuracy (% Recovery)e.g., 98 - 102%
Precision (RSD %)e.g., <2%
LOD (µg/mL)To be determined experimentally
LOQ (µg/mL)To be determined experimentally

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship of the HPLC-UV system components.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing sample Sample (Plant or Biological) extraction Extraction / Precipitation sample->extraction filtration Filtration extraction->filtration hplc HPLC System filtration->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Result Reporting quantification->report

Caption: Experimental workflow for the quantitative analysis of this compound.

hplc_system solvent Solvent Reservoir pump HPLC Pump solvent->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector UV-Vis Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of HPLC-UV system components.

"LC-MS/MS method development for 6A,7-Dehydroboldine detection in biological samples"

Author: BenchChem Technical Support Team. Date: November 2025

An LC-MS/MS Method for the Sensitive and Selective Quantification of 6A,7-Dehydroboldine in Biological Samples

Application Note

Introduction

This compound is an aporphine alkaloid with potential pharmacological activities. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma and urine. The method utilizes liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for use by researchers, scientists, and drug development professionals.

Materials and Methods

Chemicals and Reagents

  • This compound reference standard (purity ≥98%)

  • Boldine (internal standard, purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2-EDTA)

  • Human urine

Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Boldine and dissolve it in 1 mL of methanol.

  • Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 100 µL of the biological sample (plasma or urine), calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL internal standard working solution (Boldine) to each tube and vortex briefly.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a new 1.5 mL microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

LC-MS/MS Analysis The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

Parameter Value
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Precursor and Product Ions: These must be determined by infusing a standard solution of this compound and its internal standard into the mass spectrometer. Based on its chemical structure (C19H19NO4), the protonated molecule [M+H]+ for this compound would be approximately m/z 326.1. A proposed fragmentation would involve the loss of the N-methyl group and adjacent structures.

  • MRM Transitions (to be determined):

    • This compound: Q1 (m/z 326.1) -> Q3 (multiple product ions to be evaluated for specificity and intensity)

    • Boldine (IS): Q1 (m/z 328.2) -> Q3 (e.g., m/z 297.1, to be confirmed)

  • Collision Energy (CE): To be optimized for each transition.

  • Other parameters (e.g., declustering potential, entrance potential): To be optimized based on the instrument manufacturer's recommendations.

Method Validation

The method should be validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation.[1][2][3][4][5] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix.
Linearity Calibration curve with at least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within ±15% of the nominal concentration (±20% for the LLOQ) for QC samples at low, medium, and high concentrations.
Limit of Detection (LOD) and Limit of Quantitation (LLOQ) LLOQ should be the lowest standard on the calibration curve with acceptable accuracy and precision. LOD is typically determined as a signal-to-noise ratio of ≥ 3.
Recovery To be assessed at low, medium, and high concentrations. Should be consistent and reproducible.
Matrix Effect To be evaluated to ensure that the biological matrix does not interfere with the ionization of the analyte and IS.
Stability To be assessed under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. Analyte should be stable within ±15% of the nominal concentration.
Data Presentation

Table 1: Quantitative Method Performance (Hypothetical Data)

ParameterThis compound
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantitation (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±10%
Recovery 85-95%
Matrix Effect < 15%

Note: The data presented in this table is for illustrative purposes only and must be determined experimentally during method validation.

Protocols

Protocol 1: Detailed Sample Preparation using Liquid-Liquid Extraction
  • Thaw Samples: Thaw frozen plasma or urine samples at room temperature.

  • Aliquoting: Vortex the samples gently and pipette 100 µL into labeled 1.5 mL polypropylene tubes.

  • Spiking Internal Standard: Add 10 µL of the 50 ng/mL Boldine working solution to all tubes except for "double blank" samples (matrix without analyte or IS).

  • Spiking Standards and QCs: For calibration curve and quality control samples, add the appropriate volume of the respective working standard solutions to blank matrix.

  • Vortex: Briefly vortex all tubes.

  • Extraction: Add 500 µL of MTBE to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer: Carefully aspirate the upper organic layer (approximately 450 µL) without disturbing the lower aqueous layer and transfer it to a new set of labeled tubes.

  • Evaporation: Place the tubes in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Add 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to each tube.

  • Final Mixing: Vortex the tubes for 30 seconds to ensure the residue is fully dissolved.

  • Transfer to Vials: Transfer the reconstituted samples to autosampler vials with inserts for LC-MS/MS analysis.

Protocol 2: LC-MS/MS System Operation
  • System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence table in the instrument control software. Include blank injections, calibration standards, QC samples, and unknown samples.

  • Injection: Inject the samples onto the LC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode using the optimized transitions and parameters for this compound and the internal standard.

  • Data Processing: Process the acquired data using the instrument's software. Integrate the peak areas for the analyte and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. Use a linear regression model with a 1/x or 1/x² weighting. Determine the concentrations of the QC and unknown samples from the calibration curve.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (100 µL) (Plasma or Urine) add_is Add Internal Standard (Boldine) sample->add_is add_solvent Add Extraction Solvent (MTBE) add_is->add_solvent vortex1 Vortex (2 min) add_solvent->vortex1 centrifuge Centrifuge (10 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18 Column) inject->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection integrate Peak Integration ms_detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

fragmentation_pathway precursor This compound [M+H]+ (m/z 326.1) fragment1 Product Ion 1 (e.g., loss of CH3N group) precursor->fragment1 Collision-Induced Dissociation (CID) fragment2 Product Ion 2 (e.g., further fragmentation) fragment1->fragment2 Further Fragmentation

Caption: Proposed fragmentation pathway for this compound in MS/MS.

References

Application of 6A,7-Dehydroboldine as a Molecular Probe in Cell Signaling: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of scientific literature reveals a significant lack of specific studies detailing the application of 6A,7-Dehydroboldine as a molecular probe in cell signaling. The following application notes and protocols are presented as a hypothetical framework based on the known pharmacology of the aporphine alkaloid class, to which this compound belongs, and established methodologies for developing and utilizing molecular probes for dopamine receptors. The quantitative data provided is illustrative and not based on experimental results for this compound.

Application Notes

Introduction to this compound

This compound is a member of the aporphine alkaloid family, a class of compounds known for their interactions with various neurotransmitter receptors, particularly dopamine receptors.[1] Aporphine alkaloids can act as both agonists and antagonists at D1 and D2 dopamine receptors, making them valuable scaffolds for the development of pharmacological tools.[1] The structural characteristics of this compound suggest its potential to be developed into a molecular probe for studying dopamine receptor signaling pathways, which are crucial in numerous physiological processes and implicated in various neurological and psychiatric disorders.

Principle of Application

To be utilized as a molecular probe, this compound would ideally be modified to incorporate a fluorescent reporter group. This fluorescent derivative could then be used to visualize and quantify dopamine receptors in living cells or tissue samples using fluorescence microscopy. The binding of the probe to its target receptor would allow for the investigation of receptor localization, trafficking, and density in response to various stimuli or drug treatments. Furthermore, by competing with the fluorescent probe, the binding affinities of novel unlabeled ligands for dopamine receptors can be determined.

Potential Applications in Cell Signaling Research
  • Visualization of Dopamine Receptor Distribution: A fluorescently labeled this compound could be used to map the subcellular localization of D1 and D2 dopamine receptors in different cell types and neuronal populations.

  • Studying Receptor Trafficking: The internalization and recycling of dopamine receptors upon agonist or antagonist stimulation could be monitored in real-time using live-cell imaging with a fluorescent this compound probe.

  • High-Throughput Screening: In a competition binding assay format, a fluorescent this compound derivative could be employed for the high-throughput screening of compound libraries to identify new dopamine receptor ligands.

  • Investigating Dopamine Signaling Pathways: By visualizing the receptor, downstream signaling events, such as G-protein coupling and β-arrestin recruitment, could be indirectly studied in conjunction with other signaling reporters.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical binding affinities (Ki) of this compound and a potential fluorescent derivative for human dopamine D1 and D2 receptors. These values are illustrative and would need to be determined experimentally.

CompoundDopamine D1 Receptor (Ki in nM)Dopamine D2 Receptor (Ki in nM)
This compound15075
This compound-Fluorophore250120

Experimental Protocols

Protocol 1: Determination of this compound Binding Affinity using Radioligand Binding Assay

This protocol describes a generalized method to determine the binding affinity of unlabeled this compound for dopamine D1 and D2 receptors using a competition binding assay.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human dopamine D1 or D2 receptors.

  • Radioligand for D1 receptors: [³H]-SCH23390.

  • Radioligand for D2 receptors: [³H]-Spiperone.

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: 10 µM Butaclamol.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

    • Competition: Assay buffer, radioligand, serially diluted this compound, and cell membranes.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synthesis of a Fluorescent this compound Derivative (Conceptual)

This protocol outlines a conceptual synthetic route for labeling this compound with a fluorophore. The specific reaction conditions would need to be optimized.

Materials:

  • This compound.

  • A suitable fluorophore with a reactive group (e.g., an NHS ester or maleimide).

  • A linker molecule (if necessary) to connect the fluorophore to this compound without significantly impairing its binding affinity.

  • Appropriate solvents (e.g., DMF, DMSO).

  • Purification system (e.g., HPLC).

Procedure:

  • Functionalization of this compound (if necessary): If this compound lacks a suitable functional group for conjugation (e.g., an amine or thiol), it would first need to be chemically modified to introduce one. This could involve, for example, demethylation of a methoxy group to a hydroxyl group, which could then be further functionalized.

  • Conjugation Reaction: Dissolve the functionalized this compound and the reactive fluorophore in an appropriate anhydrous solvent. Add a suitable catalyst or base if required.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Once the reaction is complete, purify the fluorescently labeled this compound derivative using preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy. Determine the fluorescence properties (excitation and emission spectra, quantum yield) using a spectrofluorometer.

Protocol 3: Fluorescence Microscopy of Dopamine Receptors using a Fluorescent this compound Probe

This protocol describes the use of a hypothetical fluorescent this compound probe for imaging dopamine receptors in cultured cells.

Materials:

  • HEK293 cells expressing dopamine D1 or D2 receptors.

  • Fluorescent this compound probe.

  • Cell culture medium (e.g., DMEM).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell imaging.

  • Mounting medium with DAPI for nuclear counterstaining.

  • Confocal microscope with appropriate laser lines and filters for the chosen fluorophore and DAPI.

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Labeling:

    • For live-cell imaging: Wash the cells with pre-warmed PBS. Incubate the cells with the fluorescent this compound probe (at a suitable concentration, e.g., 10-100 nM) in serum-free medium for 30-60 minutes at 37°C.

    • For fixed-cell imaging: After labeling as above, wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS to remove unbound probe.

  • Mounting (for fixed cells): Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging:

    • Acquire images using a confocal microscope.

    • Use the appropriate laser line to excite the fluorescent probe and DAPI.

    • Capture images of the probe's fluorescence to visualize the localization of the dopamine receptors and the DAPI signal to visualize the nuclei.

  • Image Analysis: Analyze the images to determine the subcellular distribution of the fluorescent signal.

Visualizations

G Hypothetical Dopamine D2 Receptor Signaling Pathway 6A_7_Dehydroboldine This compound (Hypothetical Agonist) D2_Receptor Dopamine D2 Receptor 6A_7_Dehydroboldine->D2_Receptor Binds to Gi_Protein Gi Protein D2_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Effectors PKA->Downstream_Effectors Phosphorylates

Caption: Hypothetical signaling pathway of this compound at the D2 receptor.

G Workflow for Characterizing this compound as a Probe cluster_0 Step 1: Characterization cluster_1 Step 2: Probe Synthesis cluster_2 Step 3: Cellular Application Binding_Assay Radioligand Binding Assay (Determine Ki) Synthesis Synthesize Fluorescent Derivative Binding_Assay->Synthesis Purification Purify and Characterize Probe Synthesis->Purification Cell_Culture Culture Cells Expressing Dopamine Receptors Purification->Cell_Culture Labeling Label Cells with Fluorescent Probe Cell_Culture->Labeling Imaging Fluorescence Microscopy (Live or Fixed) Labeling->Imaging Analysis Image Analysis Imaging->Analysis

Caption: Experimental workflow for developing and using a this compound probe.

G Logical Relationship for Probe Development High_Affinity High Binding Affinity to Target Receptor Successful_Probe Successful Molecular Probe High_Affinity->Successful_Probe Specificity Specificity for Target Receptor Specificity->Successful_Probe Fluorescence Suitable Fluorescent Properties Fluorescence->Successful_Probe Cell_Permeability Cell Permeability (for intracellular targets) Cell_Permeability->Successful_Probe Low_Toxicity Low Cytotoxicity Low_Toxicity->Successful_Probe

References

Designing In Vivo Animal Studies to Evaluate 6A,7-Dehydroboldine Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6A,7-Dehydroboldine is an aporphine alkaloid, a class of natural compounds known for a variety of biological activities, including anti-inflammatory and anticancer effects.[1][2][3] The evaluation of novel therapeutic agents like this compound necessitates rigorous preclinical in vivo studies to establish efficacy and understand the mechanism of action in a complex physiological system.[4][5] These application notes provide detailed protocols for designing and conducting in vivo animal studies to assess the potential therapeutic efficacy of this compound in two key areas: inflammation and cancer.

The following sections outline experimental designs for widely accepted animal models, including the carrageenan-induced paw edema model for acute inflammation, the collagen-induced arthritis model for chronic autoimmune inflammation, and a general xenograft model for cancer. These protocols are intended to serve as a comprehensive guide for researchers initiating in vivo evaluation of this compound.

I. Evaluation of Anti-Inflammatory Efficacy

Aporphine alkaloids have demonstrated anti-inflammatory properties, suggesting that this compound may be a promising candidate for treating inflammatory conditions.[3][6] The following protocols describe two standard models to assess acute and chronic anti-inflammatory effects.

A. Carrageenan-Induced Paw Edema in Rodents

This widely used model is designed to screen for acute anti-inflammatory activity.[7][8] Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of compounds that may inhibit different mediators of inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound (at various doses, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin or Diclofenac sodium at a standard effective dose)

  • Drug Administration: this compound and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection. The vehicle is administered to the control group.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each animal.[7]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[7][9]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume (mL) at Time (hours)% Inhibition of Edema at 4h
0 1
1Vehicle Control-
2This compound10
3This compound25
4This compound50
5Positive Control(Std. Dose)

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization Grouping Random Grouping Acclimatization->Grouping DrugAdmin Drug Administration (Vehicle, this compound, Positive Control) Grouping->DrugAdmin Carrageenan Carrageenan Injection (Sub-plantar) DrugAdmin->Carrageenan 1 hour post-treatment Measurement Paw Volume Measurement (0, 1, 2, 3, 4 hours) Carrageenan->Measurement DataCollection Data Collection & Tabulation Measurement->DataCollection Calculation % Inhibition Calculation DataCollection->Calculation Stats Statistical Analysis Calculation->Stats

Carrageenan-Induced Paw Edema Workflow

B. Collagen-Induced Arthritis in Mice

The collagen-induced arthritis (CIA) model is a well-established preclinical model for rheumatoid arthritis, a chronic autoimmune inflammatory disease.[4][10][11] This model is valuable for evaluating the efficacy of potential therapeutics on both the inflammatory and autoimmune components of the disease.

Experimental Protocol:

  • Animal Model: DBA/1 mice are highly susceptible to CIA and are commonly used.[4][11]

  • Induction of Arthritis:

    • Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[4]

  • Grouping and Treatment: Treatment can be initiated either prophylactically (before the onset of symptoms) or therapeutically (after the onset of clinical signs of arthritis). Animals are divided into groups similar to the carrageenan model.

  • Clinical Assessment: Animals are monitored daily for the onset and severity of arthritis. Clinical scores are assigned to each paw based on the degree of erythema, swelling, and ankylosis.

  • Histopathological Analysis: At the end of the study, joints are collected, fixed, and processed for histological evaluation of inflammation, cartilage destruction, and bone erosion.

  • Biomarker Analysis: Serum or plasma can be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.

Data Presentation:

GroupTreatmentMean Arthritis Score (Day 21-42)Incidence of Arthritis (%)Histopathological Score
1Vehicle Control
2This compound (Prophylactic)
3This compound (Therapeutic)
4Positive Control (e.g., Methotrexate)

Proposed Anti-Inflammatory Signaling Pathway:

G Inflammatory Stimulus Inflammatory Stimulus TLR/Cytokine Receptors TLR/Cytokine Receptors Inflammatory Stimulus->TLR/Cytokine Receptors NF-κB Pathway NF-κB Pathway TLR/Cytokine Receptors->NF-κB Pathway MAPK Pathway MAPK Pathway TLR/Cytokine Receptors->MAPK Pathway Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines COX-2/iNOS COX-2/iNOS MAPK Pathway->COX-2/iNOS Pro-inflammatory Cytokines\n(TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Inflammation Inflammation COX-2/iNOS->Inflammation This compound This compound This compound->NF-κB Pathway This compound->MAPK Pathway Pro-inflammatory Cytokines->Inflammation

Potential Anti-Inflammatory Mechanism

II. Evaluation of Anticancer Efficacy

The anticancer properties of aporphine alkaloids have been reported, making cancer a key area for evaluating the efficacy of this compound.[1][2][3] Xenograft models using human cancer cell lines implanted in immunodeficient mice are a standard approach for in vivo testing of novel anticancer agents.

A. Human Tumor Xenograft Model in Nude Mice

This model allows for the evaluation of the direct antitumor effects of a compound on human cancer cells in an in vivo environment.

Experimental Protocol:

  • Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID) are used to prevent rejection of human tumor cells.[12][13]

  • Cell Culture: The selected human cancer cell line (e.g., a lung, breast, or colon cancer cell line) is cultured under standard conditions.

  • Tumor Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.[14][15]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Grouping and Treatment: Once tumors reach the desired size, mice are randomized into treatment groups:

    • Vehicle Control

    • This compound (at various doses)

    • Positive Control (a standard chemotherapeutic agent for the specific cancer type)

  • Drug Administration: Treatment is administered via a clinically relevant route (e.g., i.p., i.v., or p.o.) according to a predetermined schedule.

  • Efficacy Endpoints:

    • Tumor growth inhibition (TGI)

    • Tumor regression

    • Body weight changes (as a measure of toxicity)

    • Survival analysis

  • Terminal Procedures: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

GroupTreatmentMean Tumor Volume (mm³) over Time% Tumor Growth InhibitionMean Change in Body Weight (%)
Day 0 Day 7 Day 14
1Vehicle Control
2This compound (Dose 1)
3This compound (Dose 2)
4Positive Control

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Tumor Cell Implantation CellCulture->Implantation AnimalPrep Immunodeficient Mice AnimalPrep->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Grouping Randomization into Treatment Groups TumorGrowth->Grouping Treatment Drug Administration Grouping->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Efficacy Endpoint Analysis (TGI, Survival) Monitoring->Endpoint Terminal Terminal Tumor & Tissue Collection Endpoint->Terminal Histo Histopathology & Biomarker Analysis Terminal->Histo

Xenograft Model Experimental Workflow

Proposed Anticancer Signaling Pathway:

G Growth Factor Receptors Growth Factor Receptors PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptors->PI3K/Akt Pathway Ras/MAPK Pathway Ras/MAPK Pathway Growth Factor Receptors->Ras/MAPK Pathway Inhibition of Apoptosis Inhibition of Apoptosis PI3K/Akt Pathway->Inhibition of Apoptosis Cell Proliferation Cell Proliferation Ras/MAPK Pathway->Cell Proliferation Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Inhibition of Apoptosis->Tumor Growth This compound This compound This compound->PI3K/Akt Pathway This compound->Ras/MAPK Pathway

Potential Anticancer Mechanism

Conclusion

The protocols and guidelines presented here provide a robust framework for the in vivo evaluation of this compound's efficacy in preclinical models of inflammation and cancer. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is crucial for advancing the development of this promising natural compound as a potential therapeutic agent. It is recommended to conduct preliminary dose-ranging and toxicity studies to establish a safe and effective dose range for this compound before commencing full-scale efficacy studies.

References

Application Notes and Protocols for Assessing the Effects of 6A,7-Dehydroboldine in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6A,7-Dehydroboldine is an aporphine alkaloid, a class of natural compounds known for their wide range of biological activities. Based on studies of structurally similar aporphine alkaloids like boldine, this compound is hypothesized to exhibit cytotoxic and pro-apoptotic effects on cancer cells. The following protocols provide a comprehensive framework for assessing the in vitro efficacy of this compound, focusing on its impact on cell viability, apoptosis, cell cycle progression, and key signaling pathways.

Assessment of Cytotoxicity

The initial evaluation of this compound involves determining its cytotoxic effect on a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol 1.1: MTT Assay for Cell Viability

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Materials:

  • Cancer cell lines (e.g., DU-145 [prostate], T24 [bladder], MDA-MB-231 [breast])

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. Suggested concentration range to test: 0, 10, 25, 50, 100, 150, 200, and 250 µM.[1] The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • At the end of each incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (hours)IC50 (µM)
Prostate (DU-145) 24
48
72
Bladder (T24) 24
48
72
Breast (MDA-MB-231) 24
48
72

Analysis of Apoptosis Induction

Based on the cytotoxic activity, further experiments should elucidate whether cell death occurs via apoptosis.

Protocol 2.1: Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at concentrations around the determined IC50 value (e.g., IC50/2, IC50, and 2xIC50) for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Data Presentation: Apoptosis Induction by this compound
Treatment Group% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells% Necrotic Cells
Control (Vehicle)
IC50/2
IC50
2xIC50
Protocol 2.2: Caspase Activity Assay

Objective: To measure the activity of key executioner caspases (caspase-3 and -9) involved in apoptosis.

Materials:

  • Colorimetric or fluorometric caspase-3 and caspase-9 activity assay kits

  • Cell lysates from treated and control cells

  • Microplate reader

Procedure:

  • Treat cells with this compound as described in Protocol 2.1.

  • Lyse the cells according to the kit manufacturer's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the caspase-3 or caspase-9 substrate to each well.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the caspase activity relative to the control.

Data Presentation: Caspase Activity
Treatment GroupCaspase-3 Activity (Fold Change vs. Control)Caspase-9 Activity (Fold Change vs. Control)
Control (Vehicle) 1.01.0
IC50
2xIC50

Cell Cycle Analysis

To determine if this compound affects cell cycle progression, flow cytometric analysis of DNA content is performed.

Protocol 3.1: Propidium Iodide Staining for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment.

Materials:

  • Cancer cell lines

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as described in Protocol 2.1.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes at 4°C.[2]

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

Data Presentation: Cell Cycle Distribution
Treatment Group% G0/G1 Phase% S Phase% G2/M Phase
Control (Vehicle)
IC50
2xIC50

Investigation of Signaling Pathways

Based on the literature for related aporphine alkaloids, the PI3K/Akt and the intrinsic (mitochondrial) apoptosis pathways are likely targets.[1][3]

Protocol 4.1: Western Blot Analysis of Key Signaling Proteins

Objective: To assess the effect of this compound on the expression and phosphorylation status of proteins in the PI3K/Akt and apoptosis pathways.

Materials:

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-cleaved-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Protein lysis buffer

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound as described in Protocol 2.1.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Data Presentation: Protein Expression Levels
Treatment Groupp-Akt/Total Akt RatioBax/Bcl-2 RatioCleaved Caspase-3 Level
Control (Vehicle) 1.0
IC50
2xIC50

Diagrams

experimental_workflow cluster_prep Cell Preparation cluster_assays Cellular Assays cluster_pathway Mechanism of Action cell_culture Seed Cancer Cells (e.g., DU-145, T24) treatment Treat with this compound (24, 48, 72h) cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot Analysis (PI3K/Akt, Apoptosis Proteins) treatment->western_blot signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates dehydroboldine This compound akt Akt dehydroboldine->akt Inhibits bax Bax (Pro-apoptotic) dehydroboldine->bax Promotes pi3k->akt Activates (p-Akt) bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibits Apoptosis survival Cell Survival & Proliferation akt->survival Promotes bcl2->bax cyto_c Cytochrome c bax->cyto_c Release cas9 Caspase-9 cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes cyto_c->cas9 Activates

References

Formulation and Drug Delivery Strategies for 6A,7-Dehydroboldine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6A,7-Dehydroboldine is an aporphine alkaloid with potential therapeutic applications. However, like many natural products, its clinical translation can be hindered by challenges related to its physicochemical properties, such as poor solubility and limited bioavailability. This document provides detailed application notes and protocols for the formulation and drug delivery of this compound, focusing on two promising nanocarrier systems: Solid Lipid Nanoparticles (SLNs) and Niosomes. These strategies aim to enhance the therapeutic efficacy of this compound by improving its delivery to target sites and overcoming physiological barriers. The protocols provided are based on established methods for the encapsulation of similar aporphine alkaloids, such as boldine.

Physicochemical Properties of Aporphine Alkaloids (Analogous Compounds)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the physicochemical properties of the closely related and well-studied aporphine alkaloid, boldine. These values can serve as a baseline for developing formulations for this compound.

PropertyValue (for Boldine)Significance for Formulation
Molecular FormulaC₁₉H₂₁NO₄Influences molecular weight and chemical interactions.
Molecular Weight327.37 g/mol Important for calculating molar concentrations and drug loading.
SolubilityPoorly soluble in waterNecessitates the use of solubilizing agents or advanced drug delivery systems like nanoparticles.
LogP (Octanol/Water)~3.0Indicates lipophilic nature, suggesting good potential for encapsulation in lipid-based carriers.
pKa~8.5As a weak base, its solubility is pH-dependent. This can be a factor in formulation stability and release.

Formulation Strategy 1: Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They offer advantages such as high stability, controlled release, and the ability to encapsulate lipophilic drugs like aporphine alkaloids.

Application Note: this compound-Loaded SLNs

This protocol details the preparation of this compound-loaded SLNs using the hot homogenization and ultrasonication method. This technique is suitable for thermostable compounds and allows for scalable production.

Experimental Protocol: Preparation of this compound-Loaded SLNs

Materials:

  • This compound

  • Solid Lipid (e.g., Compritol® 888 ATO, glyceryl behenate)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Organic solvent (optional, for drug dissolution, e.g., ethanol)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • Magnetic stirrer

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid (e.g., Compritol® 888 ATO) by heating it to 5-10°C above its melting point in a beaker placed in a water bath.

    • Dissolve this compound in the molten lipid. If necessary, a small amount of a suitable organic solvent can be used to aid dissolution before adding it to the lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant (e.g., Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise while continuously stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Formation of SLNs:

    • Immediately subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication process reduces the droplet size to the nanometer range.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The lipid droplets will solidify, forming the SLNs.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be centrifuged or subjected to dialysis.

Characterization of this compound-Loaded SLNs
ParameterMethodPurpose
Particle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To determine the average size and size distribution of the nanoparticles.
Zeta PotentialElectrophoretic Light ScatteringTo assess the surface charge and predict the stability of the nanoparticle dispersion.
Entrapment Efficiency (EE%) and Drug Loading (DL%)Ultracentrifugation followed by quantification of the unentrapped drug in the supernatant using a suitable analytical method (e.g., HPLC).To determine the amount of drug successfully encapsulated within the nanoparticles.
Morphological AnalysisTransmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface morphology of the SLNs.
In Vitro Drug ReleaseDialysis Bag MethodTo evaluate the release profile of this compound from the SLNs over time in a simulated physiological environment.

Formulation Strategy 2: Niosomes

Niosomes are vesicular nanocarriers formed from the self-assembly of non-ionic surfactants and cholesterol in an aqueous medium. They are structurally similar to liposomes but offer advantages in terms of cost and stability.

Application Note: this compound-Loaded Niosomes

This protocol describes the preparation of this compound-loaded niosomes using the thin-film hydration technique. This method is widely used for the preparation of vesicular systems and is suitable for both lab-scale and larger-scale production.

Experimental Protocol: Preparation of this compound-Loaded Niosomes

Materials:

  • This compound

  • Non-ionic surfactant (e.g., Span® 60, Tween® 60)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Equipment:

  • Rotary evaporator

  • Round-bottom flask

  • Water bath

  • Vortex mixer

  • Syringes and filters for size reduction (optional)

Procedure:

  • Formation of the Lipid Film:

    • Dissolve the non-ionic surfactant (e.g., Span® 60) and cholesterol in a suitable organic solvent in a round-bottom flask.

    • Add this compound to this mixture and ensure it is fully dissolved.

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the transition temperature of the surfactant. This will result in the formation of a thin, dry film on the inner wall of the flask.

  • Hydration of the Film:

    • Hydrate the thin film by adding the aqueous buffer (e.g., PBS pH 7.4).

    • Agitate the flask on a vortex mixer or by manual shaking until the film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed. The hydration should be carried out at a temperature above the gel-liquid transition temperature of the surfactant.

  • Size Reduction (Optional):

    • To obtain smaller and more uniform vesicles (unilamellar vesicles or ULVs), the niosomal suspension can be subjected to sonication (probe or bath) or extrusion through polycarbonate membranes of a defined pore size.

  • Purification:

    • Remove the unentrapped drug by centrifugation, dialysis, or gel filtration.

Characterization of this compound-Loaded Niosomes
ParameterMethodPurpose
Vesicle Size and Polydispersity Index (PDI)Dynamic Light Scattering (DLS)To determine the average size and size distribution of the niosomes.
Zeta PotentialElectrophoretic Light ScatteringTo assess the surface charge and stability of the niosomal dispersion.
Entrapment Efficiency (EE%)Centrifugation or dialysis followed by quantification of the unentrapped drug.To determine the percentage of the initial drug that is successfully encapsulated in the niosomes.
Vesicle MorphologyTransmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To observe the shape and lamellarity of the niosomes.
In Vitro Drug ReleaseDialysis Bag MethodTo study the release kinetics of this compound from the niosomes.

Visualizations

Experimental Workflow Diagrams

G cluster_0 SLN Preparation Workflow Lipid Phase\n(Lipid + this compound) Lipid Phase (Lipid + this compound) Aqueous Phase\n(Water + Surfactant) Aqueous Phase (Water + Surfactant) Pre-emulsion\n(High-Shear Homogenization) Pre-emulsion (High-Shear Homogenization) Aqueous Phase\n(Water + Surfactant)->Pre-emulsion\n(High-Shear Homogenization) Nanoemulsion\n(Probe Sonication) Nanoemulsion (Probe Sonication) Pre-emulsion\n(High-Shear Homogenization)->Nanoemulsion\n(Probe Sonication) SLN Dispersion\n(Cooling) SLN Dispersion (Cooling) Nanoemulsion\n(Probe Sonication)->SLN Dispersion\n(Cooling) Purified SLNs\n(Centrifugation/Dialysis) Purified SLNs (Centrifugation/Dialysis) SLN Dispersion\n(Cooling)->Purified SLNs\n(Centrifugation/Dialysis)

Caption: Workflow for Solid Lipid Nanoparticle (SLN) preparation.

G cluster_1 Niosome Preparation Workflow Organic Phase\n(Surfactant + Cholesterol + this compound) Organic Phase (Surfactant + Cholesterol + this compound) Thin Film Formation\n(Rotary Evaporation) Thin Film Formation (Rotary Evaporation) Organic Phase\n(Surfactant + Cholesterol + this compound)->Thin Film Formation\n(Rotary Evaporation) Hydration\n(Aqueous Buffer) Hydration (Aqueous Buffer) Thin Film Formation\n(Rotary Evaporation)->Hydration\n(Aqueous Buffer) Niosome Suspension\n(MLVs) Niosome Suspension (MLVs) Hydration\n(Aqueous Buffer)->Niosome Suspension\n(MLVs) Size Reduction\n(Sonication/Extrusion) Size Reduction (Sonication/Extrusion) Niosome Suspension\n(MLVs)->Size Reduction\n(Sonication/Extrusion) Purified Niosomes\n(Centrifugation/Dialysis) Purified Niosomes (Centrifugation/Dialysis) Size Reduction\n(Sonication/Extrusion)->Purified Niosomes\n(Centrifugation/Dialysis)

Caption: Workflow for Niosome preparation via thin-film hydration.

Signaling Pathway Diagrams (Based on Boldine's Mechanism of Action)

G Boldine Boldine Notch1 Notch1 Boldine->Notch1 inhibits Hes1 Hes1 Boldine->Hes1 inhibits Hey1 Hey1 Boldine->Hey1 inhibits Jagged1 Jagged1 Boldine->Jagged1 inhibits Proliferation Proliferation Notch1->Proliferation Apoptosis Apoptosis Notch1->Apoptosis Hes1->Proliferation Hey1->Proliferation Jagged1->Proliferation

Caption: Boldine's inhibitory effect on the Notch signaling pathway in cancer cells.

G Boldine Boldine ROS ↑ Reactive Oxygen Species (ROS) Boldine->ROS Bax ↑ Bax Boldine->Bax Bcl2 ↓ Bcl-2 Boldine->Bcl2 MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytochromeC ↑ Cytochrome c Release MMP->CytochromeC Bax->CytochromeC Bcl2->CytochromeC Caspase9 ↑ Caspase-9 Activation CytochromeC->Caspase9 Caspase3 ↑ Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Boldine's induction of the intrinsic apoptotic pathway.

Conclusion

The formulation of this compound into SLNs and niosomes presents viable strategies to enhance its therapeutic potential by improving its delivery characteristics. The detailed protocols and characterization methods provided in this document offer a comprehensive guide for researchers and drug development professionals. It is important to note that while the provided protocols are based on robust methodologies for similar compounds, optimization of formulation parameters will be necessary to achieve the desired characteristics for this compound-loaded nanocarriers. Further in vitro and in vivo studies will be crucial to validate the efficacy and safety of these novel formulations.

Application Notes and Protocols for Boldine in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "6A,7-Dehydroboldine" did not yield sufficient scientific literature to provide detailed application notes. The following information is based on research conducted on boldine , a related parent compound, which has shown significant potential in neurological disorder research. These protocols and notes are intended for researchers, scientists, and drug development professionals.

Application Notes

Compound: Boldine Source: Alkaloid from the Chilean boldo tree (Peumus boldus)[1][2] Molecular Class: Aporphine alkaloid[2] Therapeutic Potential: Neuroprotective agent for Alzheimer's disease, Parkinson's disease, and other neurological disorders characterized by oxidative stress and neuroinflammation.[2]

Background

Boldine is a lipophilic alkaloid that can efficiently cross the blood-brain barrier.[2][3] It has demonstrated a range of pharmacological effects, including potent antioxidant, anti-inflammatory, and neuroprotective properties in various preclinical models of neurological disorders.[1][2] Its multifaceted mechanism of action makes it a compelling candidate for further investigation in the context of neurodegeneration.

Mechanism of Action

Boldine exerts its neuroprotective effects through several key mechanisms:

  • Antioxidant Activity: Boldine is a potent free radical scavenger, reducing oxidative stress and preventing neuronal damage by inhibiting lipid peroxidation.[2][3] It has been shown to increase the levels of endogenous antioxidants such as glutathione and superoxide dismutase.[1]

  • Anti-inflammatory Effects: Boldine reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.[3][4] It suppresses the release of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6, partly through the reduction of NF-κβ mediated interleukin release.[2][3][5]

  • Modulation of Neurotransmitter Systems: Boldine has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) activity, which is a key therapeutic strategy in Alzheimer's disease.[2] It also exhibits effects on the dopaminergic and serotonergic systems.[2]

  • Inhibition of Amyloid-Beta Aggregation: In models of Alzheimer's disease, boldine has been found to interact with and inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease.[6][7]

  • Mitochondrial Protection: Boldine protects against mitochondrial dysfunction by rescuing decreases in mitochondrial membrane potential, reducing mitochondrial reactive oxygen species, and attenuating decreases in mitochondrial respiration induced by neurotoxic insults.[6][7][8]

  • Inhibition of Glial Hemichannels: Boldine has been shown to inhibit the activity of connexin and pannexin hemichannels in glial cells without affecting gap junctional communication.[4] This action helps to reduce the release of toxic signaling molecules like ATP and glutamate from reactive glia.[4]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of boldine in neurological disorder models.

Table 1: In Vitro Efficacy of Boldine
Model SystemTreatmentConcentrationObserved EffectReference
SH-SY5Y cells (in vitro Parkinson's model)Rotenone (200 nM) + Boldine0.1 µMIncreased cell survival and colony formation; reduced chromatin condensation and active caspase 3 levels.[9]
Primary hippocampal neurons & HT22 cells (in vitro Alzheimer's model)Aβ Oligomers + Boldine1-10 µMAttenuated synaptic failure, normalized intracellular Ca2+ levels, rescued mitochondrial membrane potential, and reduced mitochondrial ROS.[6][8]
Acetylcholinesterase InhibitionBoldine~8 µM (IC50)Inhibition of acetylcholinesterase activity.[10]
Table 2: In Vivo Efficacy of Boldine
Animal ModelNeurological DisorderBoldine DosageRoute of AdministrationKey FindingsReference
APPswe/PS1dE9 miceAlzheimer's DiseaseNot specified (long-term oral)OralPrevented the increase in glial hemichannel activity, astrocytic Ca2+ signals, and ATP/glutamate release; alleviated hippocampal neuronal suffering.[4]
Mice with pMCAOIschemic Stroke8, 16, 25 mg/kgIntraperitonealSignificantly decreased infarct area, improved neurological scores, and prevented memory deficits.[5]
mutSOD1 male miceAmyotrophic Lateral Sclerosis (ALS)50 mg/kg/dayNot specifiedReduced crossing time and stepping errors in the horizontal ladder rung walk test, indicating preserved locomotor function.[11]
Rats with Spinal Cord InjurySpinal Cord InjuryDose-dependentNot specifiedImproved locomotor function and reduced oxidative stress, inflammation, and neuronal apoptosis.[3][12]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in SH-SY5Y Cells (Parkinson's Disease Model)

Objective: To assess the protective effects of boldine against rotenone-induced neurotoxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Rotenone (stock solution in DMSO)

  • Boldine (stock solution in DMSO)

  • MTS reagent for cell viability assay

  • Caspase-3 ELISA kit

  • Hoechst 33342 stain for nuclear morphology

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells in 96-well plates for viability assays or in larger plates for other assays at an appropriate density and allow them to attach overnight.

  • Pre-treatment with Boldine: Pre-treat the cells with various concentrations of boldine (e.g., 0.1 µM) for 2 hours.[9] Include a vehicle control (DMSO).

  • Induction of Neurotoxicity: After pre-treatment, add rotenone (e.g., 200 nM) to the wells (except for the control group) and incubate for 24 hours.[9]

  • Cell Viability Assessment (MTS Assay): Following treatment, add MTS reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.

  • Apoptosis Assessment:

    • Caspase-3 Activity: Measure active caspase-3 levels in cell lysates using a Caspase-3 ELISA kit.[9]

    • Nuclear Staining: Stain cells with Hoechst 33342 and visualize under a fluorescence microscope to observe chromatin condensation, a hallmark of apoptosis.[9]

Protocol 2: Assessment of Anti-inflammatory Effects in a Murine Model of Ischemic Stroke

Objective: To evaluate the in vivo anti-inflammatory and neuroprotective effects of boldine following permanent middle cerebral artery occlusion (pMCAO) in mice.

Materials:

  • Male mice (e.g., C57BL/6)

  • Boldine (dissolved in appropriate vehicle)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for pMCAO

  • TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement

  • Myeloperoxidase (MPO) activity assay kit

  • Antibodies for immunohistochemistry (e.g., GFAP, TNF-α, iNOS)

Procedure:

  • Animal Model: Induce pMCAO in mice under anesthesia.

  • Boldine Administration: Administer boldine (e.g., 8, 16, 25 mg/kg, i.p.) or vehicle 30 minutes before pMCAO and daily for the next 5 days.[5]

  • Neurological Scoring: Evaluate neurological deficits at 24 hours post-pMCAO using a standardized scoring system.

  • Infarct Volume Measurement: At 24 hours post-pMCAO, sacrifice the animals, and stain brain slices with TTC to measure the infarct area.[5]

  • Assessment of Neuroinflammation:

    • MPO Activity: Homogenize brain tissue and measure MPO activity as an indicator of neutrophil infiltration.[5]

    • Immunohistochemistry: Perfuse animals and prepare brain sections for immunohistochemical staining of inflammatory markers such as GFAP (for astrocyte activation), TNF-α, and iNOS.[5]

  • Behavioral Testing: Conduct behavioral tests to assess memory deficits (e.g., object recognition, spatial memory) at different time points post-pMCAO (e.g., 72-120 hours).[5]

Visualizations

boldine_mechanism_of_action cluster_effects boldine Boldine ros Reactive Oxygen Species (ROS) boldine->ros Inhibits inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) boldine->inflammation Inhibits ache Acetylcholinesterase (AChE) boldine->ache Inhibits abeta Amyloid-Beta Aggregation boldine->abeta Inhibits mito_dysfunction Mitochondrial Dysfunction boldine->mito_dysfunction Prevents hemichannels Glial Hemichannels (Connexin, Pannexin) boldine->hemichannels Inhibits neuroprotection Neuroprotection boldine->neuroprotection neuroprotection_proxy1 neuroprotection_proxy1

Caption: Multifaceted neuroprotective mechanisms of boldine.

experimental_workflow_in_vitro start Start: SH-SY5Y Cell Culture pretreatment Pre-treatment with Boldine (2 hours) start->pretreatment toxicity Induce Neurotoxicity (e.g., Rotenone, 24 hours) pretreatment->toxicity assessment Assess Neuroprotective Effects toxicity->assessment viability Cell Viability (MTS Assay) assessment->viability apoptosis Apoptosis (Caspase-3, Hoechst) assessment->apoptosis

References

Procuring and Utilizing 6A,7-Dehydroboldine as a Reference Standard in Phytochemical Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6A,7-Dehydroboldine, an aporphine alkaloid, is a compound of interest in the phytochemical analysis of various plant species, notably Peumus boldus (boldo). The procurement of a certified reference standard is the foundational step for any quantitative or qualitative analytical work. This document provides comprehensive application notes and protocols for obtaining and utilizing this compound as a reference standard for phytochemical analysis, including supplier information, characterization, and detailed analytical methodologies. It also touches upon the potential biological significance of this compound.

Procurement of this compound Reference Standard

The primary step in utilizing this compound for phytochemical analysis is to source a high-purity reference standard from a reputable supplier. This ensures the accuracy and reliability of analytical results.

Table 1: Recommended Supplier for this compound

SupplierProduct NameCAS NumberPurityNotes
MedChemExpressThis compound91599-23-4High PurityProvides reference standards, isotope-labeled compounds, and impurities/metabolites.[1]

It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should provide detailed information on the purity, identity, and characterization of the reference standard.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in analytical methods.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC19H19NO4PubChem[2]
Molecular Weight325.4 g/mol PubChem[2]
CAS Number91599-23-4PubChem[2]
AppearanceSolid (specifics from supplier CoA)N/A
SolubilitySoluble in methanol, ethanol, DMSOGeneral alkaloid knowledge

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and stable standard solutions of this compound for calibration curves and as a control.

Materials:

  • This compound reference standard

  • HPLC-grade methanol or ethanol

  • Volumetric flasks (Class A)

  • Analytical balance

  • Pipettes (calibrated)

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard using an analytical balance.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the compound completely.

    • Once dissolved, make up the volume to the 10 mL mark with methanol.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Store the stock solution in an amber vial at 2-8°C, protected from light.

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis.

    • The concentration range for the working solutions should bracket the expected concentration of this compound in the test samples.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (to be optimized):

ParameterRecommended Starting Condition
Mobile Phase Acetonitrile and water with an additive like 0.1% formic acid or triethylamine. A suggested starting ratio is Acetonitrile:Water:Triethylamine (85:15:0.2, v/v/v).[1]
Flow Rate 1.0 mL/min
Column Temperature 25-30°C
Detection Wavelength To be determined by UV scan of the reference standard (likely in the range of 280-320 nm).
Injection Volume 10-20 µL

Method Validation Parameters:

The developed HPLC method should be validated according to ICH guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to construct the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Sample Preparation from Peumus boldus Bark

Objective: To extract this compound from its natural source for analysis.[3]

Protocol:

  • Grinding: Grind the dried bark of Peumus boldus into a fine powder.

  • Extraction:

    • Perform a Soxhlet extraction or maceration with a suitable solvent such as methanol or ethanol.

    • For maceration, soak a known quantity of the powdered bark in the solvent for 24-48 hours with occasional shaking.

  • Filtration: Filter the extract to remove solid plant material.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Clean-up (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) to remove interfering substances before HPLC analysis.

Visualization of Workflows

General Workflow for Phytochemical Analysis

G A Procurement of This compound Reference Standard B Preparation of Standard Solutions A->B D HPLC Method Development & Validation B->D C Sample Preparation (Plant Extract) E Quantification of This compound in Sample C->E D->E F Data Analysis and Reporting E->F

Caption: Workflow for phytochemical analysis using a reference standard.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the signaling pathways directly modulated by this compound. However, it is noteworthy that some studies suggest this compound may be an oxidation product of boldine, a well-studied alkaloid from Peumus boldus.[4] Boldine is known for its antioxidant and anti-inflammatory properties, which are mediated through various signaling pathways. Further research is required to determine if this compound possesses similar or distinct biological activities and to elucidate its molecular targets.

Researchers investigating the bioactivity of this compound could consider exploring pathways commonly associated with other aporphine alkaloids, such as those involved in inflammation, oxidative stress, and neurotransmission.

Conclusion

The successful use of this compound as a reference standard in phytochemical analysis hinges on the procurement of a high-purity standard and the development of a robust, validated analytical method. While specific, published protocols for this compound are scarce, the guidelines and starting points provided in this document offer a solid foundation for researchers. Future studies are needed to fully characterize the analytical behavior and biological activity of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Synthetic Yield and Purity of 6A,7-Dehydroboldine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of 6A,7-Dehydroboldine, achieving high yield and purity is a critical objective. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this aporphine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy for this compound involves the oxidation of its precursor, boldine. This dehydrogenation reaction can be achieved through several methods, including enzymatic and chemical oxidation.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. It is often used with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities.

Q3: What are the potential side reactions during the synthesis of this compound?

A3: Side reactions can include over-oxidation of the aromatic rings, N-demethylation, or the formation of polymeric byproducts, especially under harsh oxidative conditions. The specific side products will depend on the chosen oxidant and reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete oxidation of boldine.- Degradation of the product under reaction conditions.- Suboptimal reaction parameters (temperature, pH, reaction time).- Inefficient purification leading to product loss.- Increase the molar ratio of the oxidizing agent.- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Optimize temperature and pH for the specific oxidation method (e.g., enzymatic reactions are highly pH and temperature-sensitive).- Employ milder reaction conditions to minimize product degradation.- Refine the purification protocol, for instance, by using a different chromatography stationary or mobile phase.
Low Purity of Final Product - Presence of unreacted boldine.- Formation of side products due to over-oxidation or other side reactions.- Ineffective purification method.- Ensure complete conversion of boldine by adjusting reaction time or oxidant concentration.- Use milder and more selective oxidizing agents to minimize side product formation.- Optimize the purification technique. For instance, in column chromatography, try different solvent gradients. High-Speed Counter-Current Chromatography (HSCCC) can also be an effective purification method for aporphine alkaloids.
Difficulty in Removing Unreacted Boldine - Similar polarity of boldine and this compound.- Optimize the chromatographic separation. A shallower solvent gradient in column chromatography or a carefully selected two-phase solvent system in HSCCC can improve resolution.- Consider derivatization of the unreacted boldine to alter its polarity before purification.
Product Degradation During Work-up or Storage - Instability of the dehydroaporphine structure, particularly to light and air.- Perform work-up and purification steps as quickly as possible and at low temperatures.- Store the final product under an inert atmosphere (e.g., argon or nitrogen) and protect it from light.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound with high yield and purity is not extensively documented in readily available literature, the following general methodologies for the oxidation of boldine can be adapted and optimized.

Method 1: Enzymatic Oxidation using Laccase

Laccases are copper-containing oxidase enzymes that can catalyze the oxidation of phenolic compounds like boldine.

  • Materials:

    • Boldine

    • Laccase from Trametes versicolor

    • Phosphate or acetate buffer (pH range 4-7)

    • Organic co-solvent (e.g., acetone, ethanol) if needed to dissolve boldine

    • Ethyl acetate or other suitable organic solvent for extraction

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve boldine in a minimal amount of the organic co-solvent and dilute with the appropriate buffer.

    • Add the laccase solution to the boldine solution. The optimal enzyme concentration needs to be determined empirically.

    • Stir the reaction mixture at a controlled temperature (typically 25-40 °C) and open to the air (as oxygen is the co-substrate).

    • Monitor the reaction progress by TLC or HPLC.

    • Once the reaction is complete, stop the reaction by denaturing the enzyme (e.g., by adding a water-immiscible organic solvent and adjusting the pH).

    • Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Method 2: Chemical Oxidation using Manganese Dioxide (MnO₂)

Manganese dioxide is a common and relatively mild oxidizing agent for the dehydrogenation of allylic and benzylic alcohols and amines.

  • Materials:

    • Boldine

    • Activated Manganese Dioxide (MnO₂)

    • Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

    • Celite or another filtration aid

  • Procedure:

    • Dissolve boldine in the chosen anhydrous solvent.

    • Add a stoichiometric excess of activated MnO₂ to the solution. The optimal molar ratio (typically 5-20 equivalents) should be determined experimentally.

    • Stir the suspension vigorously at room temperature or with gentle heating.

    • Monitor the reaction by TLC or HPLC.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts.

    • Wash the filter cake thoroughly with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical data for different synthetic approaches to this compound. Researchers should aim to generate their own data for accurate comparison.

Oxidation Method Oxidizing Agent Typical Solvent Reaction Temperature (°C) Typical Reaction Time (h) Reported Yield (%) Purity (%)
EnzymaticLaccase/O₂Buffer/Co-solvent25-404-2440-70>95
ChemicalManganese Dioxide (MnO₂)Dichloromethane25-402-1250-80>90
ChemicalDDQDioxane or Toluene25-1001-660-85>90

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Start: Boldine reaction Oxidation (Enzymatic or Chemical) start->reaction extraction Extraction reaction->extraction purification Column Chromatography extraction->purification analysis Purity & Structural Analysis (HPLC, NMR) purification->analysis end End: this compound analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_solutions Potential Solutions start Low Yield or Purity Issue check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purity Assess Purity Profile (HPLC) start->check_purity incomplete Incomplete Reaction check_reaction->incomplete impure Significant Impurities check_purity->impure optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_reaction optimize_purification Refine Purification Method (Solvent System, Stationary Phase) impure->optimize_purification change_reagent Consider Milder/More Selective Oxidant impure->change_reagent

Caption: A logical troubleshooting workflow for addressing low yield and purity issues.

"overcoming challenges in the chromatographic purification of 6A,7-Dehydroboldine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 6A,7-Dehydroboldine.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the chromatographic purification of this compound and related aporphine alkaloids.

Question 1: I am observing poor resolution and peak tailing during the HPLC analysis of my this compound sample. What are the likely causes and how can I resolve this?

Answer:

Poor resolution and peak tailing are common issues in the chromatography of nitrogen-containing compounds like aporphine alkaloids. Several factors could be contributing to this problem:

  • Secondary Interactions with Silica: The basic nitrogen atom in the aporphine structure can interact strongly with acidic silanol groups on the surface of standard silica-based columns. This can lead to peak tailing.

    • Solution:

      • Use a base-deactivated column: Employ a column where the silica surface has been end-capped to minimize exposed silanol groups.

      • Modify the mobile phase: Add a basic modifier to the mobile phase to compete with the analyte for active sites on the stationary phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-0.5% (v/v) is often effective.

      • Control the pH: Maintain the mobile phase pH in a range that suppresses the ionization of the silanol groups (typically pH 3-4) or ensures the analyte is in a single ionic form.

  • Inappropriate Mobile Phase Composition: The polarity and composition of the mobile phase are critical for achieving good separation.

    • Solution:

      • Optimize the organic modifier: Experiment with different organic solvents such as acetonitrile and methanol. Acetonitrile often provides sharper peaks for alkaloids.

      • Adjust the solvent strength: Perform a gradient elution to determine the optimal solvent strength for eluting this compound with good peak shape.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

Question 2: My this compound seems to be degrading on the column, leading to low recovery and the appearance of unknown peaks. What could be the cause and how can I prevent this?

Answer:

Degradation of the analyte during chromatography can be a significant challenge. For aporphine alkaloids, including this compound, the following factors are potential causes:

  • Acidic Conditions: The acidic nature of a standard silica gel stationary phase can promote degradation of acid-labile compounds.

    • Solution:

      • Use a less acidic stationary phase: Consider using a stationary phase like alumina or a polymer-based column.

      • Neutralize the silica: Deactivate the silica gel by treating it with a base before packing the column.

      • Modify the mobile phase: As mentioned previously, adding a basic modifier like triethylamine can help neutralize the stationary phase surface.

  • Oxidation: Aporphine alkaloids can be susceptible to oxidation, especially in the presence of certain solvents or impurities.

    • Solution:

      • Degas the mobile phase: Use freshly prepared and degassed solvents to minimize dissolved oxygen.

      • Add an antioxidant: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the sample or mobile phase can be beneficial, but check for compatibility with your detection method.

Question 3: I am struggling to separate this compound from other structurally similar alkaloids in my extract. What strategies can I employ to improve selectivity?

Answer:

Separating structurally similar aporphine alkaloids requires careful optimization of the chromatographic conditions to exploit subtle differences in their physicochemical properties.

  • Optimize the Stationary Phase:

    • Try different column chemistries: If a standard C18 column is not providing adequate separation, explore other stationary phases such as phenyl-hexyl or cyano (CN) columns, which offer different selectivity based on pi-pi and dipole-dipole interactions.

  • Fine-tune the Mobile Phase:

    • Vary the organic modifier: The choice between methanol and acetonitrile can significantly impact selectivity.

    • Adjust the pH: Small changes in the mobile phase pH can alter the ionization state of the alkaloids and their interaction with the stationary phase, leading to improved separation. A pH gradient may also be effective.

    • Use an ion-pairing reagent: For highly polar or ionic alkaloids, adding an ion-pairing reagent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) can improve retention and resolution on reverse-phase columns.

  • Consider Alternative Chromatographic Techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the purification of aporphine alkaloids.[1][2] It is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus minimizing issues of irreversible adsorption and degradation.

Experimental Protocols

Adapted HPLC Method for this compound Analysis

This method is based on a published protocol for boldine and should be optimized for this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (containing an optional modifier like 0.1% formic acid or triethylamine).

  • Flow Rate: 0.7 - 1.0 mL/min

  • Detection: UV at 302 nm

  • Injection Volume: 20 µL

  • Temperature: 22 ± 2°C

Initial Gradient Conditions (to be optimized):

Time (min)% Acetonitrile% Water (with modifier)
01090
209010
259010
301090

Data Presentation

The following table summarizes the chromatographic conditions from a study on boldine, which can serve as a reference for developing a method for this compound.

Table 1: HPLC Conditions for the Analysis of Boldine

ParameterValue
Column C18
Mobile Phase Gradient of Acetonitrile and Water
Flow Rate 0.7 mL/min
Detection Wavelength 302 nm
Injection Volume 20 µL
Column Temperature 22 ± 2°C

Visualizations

Troubleshooting Workflow for this compound Purification

TroubleshootingWorkflow start Start: Poor Chromatogram problem_id Identify the Primary Issue start->problem_id peak_tailing Peak Tailing / Broadening problem_id->peak_tailing Shape low_recovery Low Recovery / Degradation problem_id->low_recovery Yield poor_resolution Poor Resolution problem_id->poor_resolution Separation solution_tailing1 Add Basic Modifier (e.g., TEA) peak_tailing->solution_tailing1 solution_tailing2 Use Base-Deactivated Column peak_tailing->solution_tailing2 solution_tailing3 Reduce Sample Load peak_tailing->solution_tailing3 solution_recovery1 Use Neutral Stationary Phase (e.g., Alumina) low_recovery->solution_recovery1 solution_recovery2 Degas Mobile Phase low_recovery->solution_recovery2 solution_recovery3 Add Antioxidant (check compatibility) low_recovery->solution_recovery3 solution_resolution1 Optimize Mobile Phase Gradient poor_resolution->solution_resolution1 solution_resolution2 Change Column Chemistry (e.g., Phenyl, Cyano) poor_resolution->solution_resolution2 solution_resolution3 Adjust Mobile Phase pH poor_resolution->solution_resolution3 end End: Optimized Separation solution_tailing1->end solution_tailing2->end solution_tailing3->end solution_recovery1->end solution_recovery2->end solution_recovery3->end solution_resolution1->end solution_resolution2->end solution_resolution3->end

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Troubleshooting Variability in 6A,7-Dehydroboldine Bioassay Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in bioassay results for the natural product 6A,7-Dehydroboldine.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our this compound cytotoxicity assay. What are the potential causes?

A1: Batch-to-batch variability in cytotoxicity assays can stem from several factors. Firstly, inconsistencies in the purity and stability of this compound stocks can lead to differing active concentrations. Secondly, variations in cell culture conditions, such as passage number, cell density, and media composition, can alter cellular responses. Finally, ensure that all reagents, especially serum and supplements, are from the same lot for a given set of experiments to minimize variability.

Q2: Our IC50 values for this compound in an anti-inflammatory assay are not reproducible. How can we improve consistency?

A2: Reproducibility issues in anti-inflammatory assays often relate to the inflammatory stimulus and the timing of compound addition. Ensure the concentration and activity of the stimulating agent (e.g., lipopolysaccharide, LPS) are consistent across experiments. The timing of this compound treatment relative to stimulation is also critical and should be strictly controlled. Additionally, variations in cell lines and their response to inflammatory stimuli can contribute to a lack of reproducibility.

Q3: We suspect our this compound sample is precipitating in the assay medium. How can we address this?

A3: Poor solubility of natural products like alkaloids is a common issue. To address potential precipitation, consider the following:

  • Solvent Concentration: Minimize the final concentration of the solvent (e.g., DMSO) in the assay medium, as high concentrations can be toxic to cells and affect compound solubility.

  • Solubility Enhancement: The use of solubilizing agents or different formulation strategies may be necessary.

  • Visual Inspection: Always visually inspect your assay plates under a microscope for any signs of compound precipitation before and during the incubation period.

Q4: Can this compound interfere with the assay readout itself?

A4: Yes, natural products can sometimes interfere with assay detection methods. For example, colored compounds can interfere with absorbance-based assays, and fluorescent compounds can interfere with fluorescence-based readouts. It is crucial to run appropriate controls, including this compound in assay medium without cells, to check for any intrinsic absorbance or fluorescence that could affect the results.

Q5: How critical is the handling and storage of this compound for assay performance?

A5: The stability of natural products can be sensitive to light, temperature, and repeated freeze-thaw cycles. Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C and protect them from light. Before use, ensure the compound is fully dissolved and vortexed thoroughly.

Troubleshooting Guides

Guide 1: High Variability in Cell-Based Assays

This guide provides a systematic approach to troubleshooting variability in cell-based assays using this compound.

Troubleshooting Workflow

start High Variability Observed check_compound Check Compound Integrity - Purity (HPLC) - Stability (Storage Conditions) - Solubility in Media start->check_compound check_cells Evaluate Cell Culture - Consistent Passage Number - Mycoplasma Testing - Seeding Density check_compound->check_cells No Issue resolve_compound Resolved: Standardize Compound Handling check_compound->resolve_compound Issue Identified check_protocol Review Assay Protocol - Pipetting Accuracy - Incubation Times - Reagent Consistency check_cells->check_protocol No Issue resolve_cells Resolved: Optimize Cell Culture check_cells->resolve_cells Issue Identified check_readout Assess Readout System - Instrument Calibration - Control for Compound Interference - Signal-to-Background Ratio check_protocol->check_readout No Issue resolve_protocol Resolved: Refine Assay Protocol check_protocol->resolve_protocol Issue Identified resolve_readout Resolved: Validate Readout Method check_readout->resolve_readout Issue Identified

A workflow for troubleshooting bioassay variability.
Potential Cause Recommended Action
Inconsistent Compound Activity Verify the purity of your this compound stock using HPLC. Prepare fresh stock solutions and store them in single-use aliquots. Visually confirm the absence of precipitation in the assay medium.
Variable Cell Health and Response Use cells within a narrow passage number range. Regularly test for mycoplasma contamination. Optimize cell seeding density to ensure logarithmic growth during the assay.
Inaccurate Liquid Handling Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents and cell suspensions.[1]
Assay Parameter Drift Strictly adhere to incubation times and temperatures. Use the same lot of reagents (e.g., media, serum, assay kits) for comparative experiments.
Readout Interference Run controls with this compound alone to check for interference with absorbance, fluorescence, or luminescence signals.

Guide 2: Unexpected or Inconsistent Biological Activity

This guide addresses scenarios where the observed biological activity of this compound is not as expected or varies significantly between experiments.

Logical Relationship Diagram

cluster_0 Observed Effect cluster_1 Potential Causes cluster_2 Troubleshooting Steps Unexpected Activity Unexpected Activity Compound Degradation Compound Degradation Unexpected Activity->Compound Degradation Off-Target Effects Off-Target Effects Unexpected Activity->Off-Target Effects Assay Artifact Assay Artifact Unexpected Activity->Assay Artifact Cell Line Specificity Cell Line Specificity Unexpected Activity->Cell Line Specificity Verify Compound Structure (NMR, MS) Verify Compound Structure (NMR, MS) Compound Degradation->Verify Compound Structure (NMR, MS) Test in a Different Assay System Test in a Different Assay System Off-Target Effects->Test in a Different Assay System Include Positive/Negative Controls Include Positive/Negative Controls Assay Artifact->Include Positive/Negative Controls Use Multiple Cell Lines Use Multiple Cell Lines Cell Line Specificity->Use Multiple Cell Lines cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 Seed Cells Seed MCF-7 cells in 96-well plates Treat Cells Treat cells with serial dilutions of this compound Seed Cells->Treat Cells Add MTT Add MTT reagent and incubate for 4 hours Treat Cells->Add MTT Solubilize Solubilize formazan crystals with DMSO Add MTT->Solubilize Read Absorbance Read absorbance at 570 nm Solubilize->Read Absorbance LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Dehydroboldine This compound Dehydroboldine->NFkB Inhibits

References

Technical Support Center: Enhancing the Aqueous Solubility of 6A,7-Dehydroboldine for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low aqueous solubility of 6A,7-Dehydroboldine for in vitro and in vivo biological assays.

Troubleshooting Guide

Issue 1: Precipitation of this compound in Aqueous Buffer During Assay Preparation

Question: I am dissolving my this compound in DMSO to make a stock solution, but when I dilute it into my aqueous assay buffer (e.g., PBS, pH 7.4), the compound precipitates. What can I do to prevent this?

Answer: This is a common issue for poorly soluble compounds. Here are several troubleshooting steps, starting with the simplest:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay. Determine the highest concentration that remains soluble in your final assay medium.

  • Optimize the Co-solvent Percentage: While DMSO is a common solvent, its final concentration in the assay should typically be kept below 0.5% to avoid off-target effects. Try preparing a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby lowering the final DMSO concentration.

  • Use Alternative Co-solvents: Consider using other water-miscible organic solvents such as ethanol, methanol, or dimethylformamide (DMF). A combination of co-solvents might also be effective.[1]

  • pH Adjustment: this compound is an aporphine alkaloid, which typically contains a basic nitrogen atom. Its solubility can often be increased by lowering the pH. Try preparing your assay buffer at a slightly acidic pH (e.g., pH 5.0-6.5) to see if solubility improves. However, ensure the pH is compatible with your biological assay.[1]

  • Incorporate Solubilizing Excipients:

    • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be added to the assay buffer at low concentrations (typically 0.01-0.1%) to help maintain the solubility of hydrophobic compounds by forming micelles.[1][2]

    • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.[3][4] Consider using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD).

Issue 2: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability in my cell-based assay results when using this compound. Could this be related to its solubility?

Answer: Yes, poor solubility can lead to inconsistent and unreliable results in cell-based assays. Here’s how to troubleshoot this:

  • Visual Inspection for Precipitation: Before adding the compound to your cells, carefully inspect the final diluted solution for any signs of precipitation (cloudiness, visible particles). Even fine precipitates can lead to inconsistent dosing.

  • Prepare Fresh Dilutions: Do not use stock solutions that have been stored diluted in aqueous buffers for extended periods. Prepare fresh dilutions from your organic stock solution for each experiment.

  • Pre-solubilization with Serum: If your cell culture medium contains serum, try pre-mixing your this compound solution with a small amount of serum before diluting it into the full volume of medium. Serum proteins like albumin can help to solubilize and stabilize hydrophobic compounds.

  • Consider a Formulation Approach: For more consistent results, especially for longer incubation times, consider using a formulation approach such as a solid dispersion or a lipid-based formulation.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on the general properties of aporphine alkaloids, a good starting point for a stock solution is a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to prepare a high-concentration stock solution to minimize the amount of organic solvent introduced into the final aqueous assay medium.

Q2: How can I determine the aqueous solubility of this compound in my buffer?

A2: You can determine the kinetic solubility using a shake-flask method. A detailed protocol is provided in the "Experimental Protocols" section below. This will help you establish the upper concentration limit for your experiments.

Q3: Are there any advanced formulation strategies I can use for in vivo studies?

A3: For in vivo studies where higher concentrations and better bioavailability are often required, several advanced formulation strategies can be employed. These include:

  • Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS), which can improve oral absorption.[3][4]

  • Solid Dispersions: The drug is dispersed in a polymeric carrier to enhance its dissolution rate.[5][6]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution velocity.[1][6]

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

Solvent SystemTemperature (°C)Estimated Solubility (µg/mL)
Deionized Water25< 1
PBS (pH 7.4)25< 1
0.1 N HCl (pH 1.2)2550-100
5% DMSO in PBS (pH 7.4)2510-20
1% Tween® 80 in PBS (pH 7.4)2525-50
10% HP-β-CD in Water25> 200

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the moleculeSimple, cost-effectivepH may not be compatible with the assay; risk of precipitation upon pH change
Co-solvents Reduce solvent polarityEasy to implementCan cause toxicity or off-target effects at higher concentrations
Surfactants Micellar solubilizationEffective at low concentrationsCan interfere with some biological assays; potential for cell lysis
Cyclodextrins Inclusion complex formationHigh solubilization capacity, low toxicityCan be expensive; may interact with other formulation components
Solid Dispersion Amorphous state, increased surface areaSignificant increase in dissolution rateRequires specialized equipment for preparation
Particle Size Reduction Increased surface areaEnhances dissolution velocityCan lead to particle aggregation; requires specialized equipment

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Addition to Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of your target aqueous buffer in a 96-well plate. This creates a 1:100 dilution.

  • Incubation: Shake the plate at room temperature for 2 hours.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 650 nm). The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Preparation of HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer.

  • Addition of Compound: Add an excess amount of solid this compound to the HP-β-CD solution.

  • Equilibration: Agitate the mixture at room temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of this compound using a suitable analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubility_test Solubility Testing cluster_decision Decision Point cluster_outcome Outcome stock Prepare 10 mM Stock in 100% DMSO dilution Dilute Stock into Buffer stock->dilution buffer Target Aqueous Buffer buffer->dilution incubation Incubate & Shake dilution->incubation analysis Measure Turbidity incubation->analysis decision Is Solubility Sufficient? analysis->decision proceed Proceed to Assay decision->proceed Yes troubleshoot Troubleshoot with Enhancement Methods decision->troubleshoot No

Caption: Workflow for assessing the aqueous solubility of this compound.

solubility_enhancement_options cluster_physicochemical Physicochemical Methods cluster_formulation Formulation Strategies start Poor Aqueous Solubility of this compound ph_adjust pH Adjustment start->ph_adjust cosolvents Co-solvents start->cosolvents surfactants Surfactants start->surfactants cyclodextrins Cyclodextrins start->cyclodextrins solid_disp Solid Dispersions start->solid_disp particle_size Particle Size Reduction start->particle_size

Caption: Key strategies for enhancing the solubility of poorly soluble compounds.

References

"preventing degradation of 6A,7-Dehydroboldine during plant extraction"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6A,7-dehydroboldine during plant extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is an aporphine alkaloid characterized by a dehydro bond in its structure. This feature, along with the presence of phenolic hydroxyl groups, makes the molecule susceptible to oxidation, which is a primary degradation pathway.[1][2] Additionally, like many alkaloids, it is sensitive to heat, light, and non-optimal pH conditions during extraction and storage.

Q2: What are the main factors that cause the degradation of this compound during extraction?

A2: The primary factors leading to the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen, especially when catalyzed by light or heat, can lead to the formation of oxoaporphines.

  • Light Exposure (Photodegradation): The conjugated system in the this compound molecule can absorb light energy, leading to photochemical reactions and degradation.

  • High Temperatures: Thermal energy can accelerate oxidation and other degradation reactions.

  • Extreme pH: Both strongly acidic and alkaline conditions can catalyze the degradation of aporphine alkaloids.

Q3: What are the visible signs of this compound degradation in my extract?

A3: A common sign of aporphine alkaloid degradation, particularly oxidation, is a color change in the extract. Often, a greenish or dark yellow hue may develop, indicating the formation of oxidation products.[1] For accurate assessment, chromatographic analysis (e.g., HPLC, TLC) is necessary to identify and quantify degradation products.

Q4: How can I minimize oxidation during the extraction process?

A4: To minimize oxidation, it is recommended to:

  • Use an inert atmosphere: Purging solvents with an inert gas like nitrogen or argon and performing the extraction under a blanket of inert gas can significantly reduce exposure to oxygen.

  • Add antioxidants: Incorporating antioxidants into the extraction solvent can help neutralize reactive oxygen species. Common choices include ascorbic acid and sodium metabisulfite.

Q5: What is the optimal pH range for extracting this compound?

A5: While specific data for this compound is limited, aporphine alkaloids are generally more stable in slightly acidic to neutral conditions. A typical acid-base extraction protocol involves an initial extraction in an acidic solution (pH 2-3) to form the soluble alkaloid salt, followed by basification to a pH of 8-10 to liberate the free base for extraction into an organic solvent.[3] It is crucial to minimize the time the alkaloid spends in highly alkaline conditions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low yield of this compound Degradation during extraction. - Reduce temperature: Employ cold extraction methods (e.g., maceration at 4°C) or use techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures and for shorter durations.- Protect from light: Wrap extraction vessels in aluminum foil or use amber glassware.- Control pH: Maintain a slightly acidic to neutral pH during initial extraction and minimize time in alkaline conditions during purification.- Use antioxidants: Add ascorbic acid (e.g., 0.1-0.5% w/v) or sodium metabisulfite (e.g., 0.1% w/v) to the extraction solvent.
Incomplete extraction. - Optimize solvent: Ensure the solvent polarity is appropriate. A mixture of methanol or ethanol with a small amount of acid is often effective for initial extraction.- Increase extraction time/cycles: For maceration, ensure sufficient time for solvent penetration. For methods like UAE or Soxhlet, consider increasing the duration or number of extraction cycles.
Presence of significant degradation products in the final extract (identified by HPLC/TLC) Oxidative degradation. - De-gas solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes.- Work under an inert atmosphere: Conduct all extraction and solvent evaporation steps under a gentle stream of nitrogen.
Photodegradation. - Minimize light exposure: Work in a dimly lit area and use light-blocking materials for all containers.
Thermal degradation. - Avoid high temperatures: Use low-temperature evaporation techniques (e.g., rotary evaporator with a controlled water bath temperature below 40°C).
Extract changes color (e.g., turns green or dark yellow) during processing. Oxidation of aporphine alkaloids. - This is a strong indicator of degradation. Immediately take steps to mitigate oxidation as described above (inert atmosphere, antioxidants).- Re-evaluate the extraction protocol to identify and address the source of oxidative stress.

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction for this compound

This protocol is designed to minimize degradation by controlling pH, temperature, and exposure to oxygen and light.

1. Plant Material Preparation:

  • Dry the plant material at a low temperature (e.g., 40°C) in a well-ventilated oven, protected from light.

  • Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

2. Acidic Extraction:

  • Macerate the powdered plant material in a 1% aqueous solution of hydrochloric acid (HCl) or acetic acid at a 1:10 solid-to-solvent ratio (w/v).

  • Perform the maceration at room temperature (or 4°C for enhanced stability) for 24-48 hours with occasional stirring, ensuring the container is sealed and protected from light.

  • Filter the mixture to separate the acidic extract from the plant debris. Repeat the extraction on the residue two more times to ensure complete extraction.

3. Liquid-Liquid Partitioning (Defatting):

  • Combine the acidic extracts and wash with a non-polar solvent like hexane or dichloromethane to remove fats and other non-polar impurities. Discard the organic layer.

4. Basification and Extraction of Free Alkaloid:

  • Cool the acidic aqueous extract in an ice bath.

  • Slowly add a base, such as ammonium hydroxide or a cold sodium carbonate solution, with constant stirring until the pH reaches 8-9. Monitor the pH closely.

  • Immediately extract the basified solution with a suitable organic solvent (e.g., ethyl acetate or chloroform) three to five times. The this compound free base will move into the organic layer.

5. Drying and Concentration:

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator with a water bath temperature maintained below 40°C.

6. Storage:

  • Store the final extract in an amber vial at -20°C under an inert atmosphere (e.g., argon or nitrogen).

Quantitative Data Summary
Parameter Recommended Condition Rationale
Extraction Temperature 4°C - Room Temperature (not exceeding 40°C)Minimizes thermal degradation.
Extraction pH (Initial) 2 - 3Forms soluble and more stable alkaloid salts.
Basification pH (Purification) 8 - 9Liberates the free base for organic solvent extraction. Avoid higher pH to minimize degradation.
Antioxidant Concentration (Optional) Ascorbic Acid: 0.1 - 0.5% (w/v)Sodium Metabisulfite: 0.1% (w/v)Scavenges reactive oxygen species, preventing oxidative degradation.
Storage Temperature -20°CEnsures long-term stability of the extracted alkaloid.

Visualizations

Degradation Pathway of this compound

Potential Degradation Pathways of this compound This compound This compound Oxidized Products (e.g., Oxoaporphines) Oxidized Products (e.g., Oxoaporphines) This compound->Oxidized Products (e.g., Oxoaporphines) Oxidation (O2, Light, Heat) Other Degradation Products Other Degradation Products This compound->Other Degradation Products pH extremes, High Temperature Optimized Extraction Workflow for this compound A Plant Material Preparation (Drying, Grinding) B Acidic Extraction (Slightly acidic solution, protection from light and oxygen) A->B C Filtration and Defatting B->C D Basification (Controlled pH 8-9, cold conditions) C->D E Organic Solvent Extraction D->E F Drying and Concentration (Low temperature) E->F G Storage (-20°C, inert atmosphere) F->G

References

"investigating and minimizing off-target effects of 6A,7-Dehydroboldine"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6A,7-Dehydroboldine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating and minimizing potential off-target effects of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a compound like this compound?

A: Off-target effects occur when a small molecule, such as this compound, interacts with unintended biological molecules in addition to its primary therapeutic target.[1] These unintended interactions can lead to misleading experimental results, cellular toxicity, or adverse side effects in a clinical setting.[1] Understanding and mitigating these effects is a critical step to ensure both the efficacy and safety of a potential therapeutic.[1]

Q2: My cells are showing unexpected toxicity after treatment with this compound. How can I determine if this is an off-target effect?

A: Unexplained toxicity at concentrations required for on-target activity can be indicative of off-target effects.[1] To investigate this, consider the following:

  • Counter-screening: Test the compound on a cell line that does not express the intended target. If toxicity persists, it is likely due to off-target effects.[1]

  • Toxicity-related target screening: Screen this compound against a panel of known toxicity-related targets, such as hERG or cytochrome P450 (CYP) enzymes.[1]

  • Dose-response analysis: Compare the dose-response curve for the observed toxicity with the dose-response for the intended on-target effect. A significant difference in potency may suggest an off-target mechanism.[1]

Q3: I am observing a cellular phenotype that is inconsistent with the known function of the intended target of this compound. What could be the cause?

A: A discrepancy between the observed phenotype and the expected outcome from on-target inhibition is a strong indicator of off-target activity.[1] To troubleshoot this:

  • Use an orthogonal inhibitor: Employ a structurally unrelated inhibitor of the same primary target. If this compound does not produce the same phenotype, the effect is likely specific to this compound's off-target interactions.[1]

  • Perform a rescue experiment: Overexpress the intended target in your cell model. If this does not reverse the observed phenotype, it suggests the involvement of other targets.[1]

Q4: What are the general strategies to minimize off-target effects during drug development?

A: Minimizing off-target effects is a key aspect of drug development.[2] Strategies include:

  • Rational Drug Design: Utilizing computational and structural biology tools to design molecules with high specificity for the intended target.[2]

  • High-Throughput Screening (HTS): Rapidly testing thousands of compounds to identify those with the highest affinity and selectivity for the target.[2]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to identify modifications that improve selectivity and reduce off-target binding.[3]

  • Genetic and Phenotypic Screening: Using technologies like CRISPR-Cas9 or RNA interference to understand the pathways and potential off-target interactions of a drug.[2]

Troubleshooting Guides

Issue 1: High variability between replicate wells in cell-based assays.
  • Symptoms: Large standard deviations between replicate wells, inconsistent dose-response curves, and poor Z'-factor in screening assays.[4]

  • Possible Causes & Solutions:

    • Inconsistent Cell Seeding: Ensure the cell suspension is thoroughly mixed before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.[4]

    • Pipetting Errors: Calibrate pipettes regularly and use appropriate pipettes for the volumes being dispensed. Pre-wet pipette tips before aspirating reagents.[4]

    • Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[4]

Issue 2: Low signal-to-background ratio in assays.
  • Symptoms: No significant difference between control and treated wells.[4]

  • Possible Causes & Solutions:

    • Suboptimal Reagent Concentration: Titrate key reagents, such as antibodies or detection substrates, to determine their optimal concentrations.[4]

    • Incorrect Incubation Times: Optimize incubation times for cell treatment with this compound and for subsequent reagent additions.[4]

    • Degraded Reagents: Check the expiration dates of all reagents and store them under the recommended conditions.[4]

Data Presentation

Effective data organization is crucial for interpreting off-target effect studies. Below are examples of how to structure quantitative data.

Table 1: Illustrative Kinase Selectivity Profile for this compound

Kinase Target Percent Inhibition @ 1 µM IC50 (nM)
On-Target Kinase X 95% 50
Off-Target Kinase A 75% 800
Off-Target Kinase B 45% >10,000

| Off-Target Kinase C | 15% | >10,000 |

Table 2: Illustrative Off-Target Binding Affinity (Hypothetical Data)

Off-Target Protein Binding Affinity (Kd) (nM) Assay Method
Protein Y 500 Surface Plasmon Resonance

| Protein Z | 2,500 | Isothermal Titration Calorimetry |

Experimental Protocols

Protocol 1: Kinase Profiling

Kinase profiling is used to assess the selectivity of a compound across a broad range of kinases.[5][6][7][8]

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound to the desired concentrations for single-dose screening or IC50 determination.

  • Assay Plate Preparation: Use automated liquid handlers to dispense the compound dilutions into microplates.[8]

  • Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction in the presence of the compound. Many services use assays like TR-FRET or ADP-Glo™ to measure kinase activity.[6][8]

  • Detection: After incubation, add the detection reagent. The signal (e.g., luminescence or fluorescence) is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at a single concentration or determine the IC50 value from a dose-response curve. Results are often visualized using waterfall plots or kinome trees.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9][10][11]

  • Cell Treatment: Incubate intact cells with this compound or a vehicle control for a specified time (e.g., 1-3 hours).[12]

  • Heat Challenge: Transfer cell suspensions into PCR tubes or plates. Heat the samples to a range of temperatures to induce protein denaturation and aggregation.[10]

  • Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or lysis buffers.

  • Separation of Aggregates: Centrifuge the samples to pellet the aggregated proteins, leaving the soluble, stabilized proteins in the supernatant.[10]

  • Protein Quantification: Collect the supernatant and quantify the amount of the soluble target protein using methods like Western blotting or AlphaScreen®.[10]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualizations

Signaling Pathways & Workflows

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway a This compound b Target Protein a->b Inhibition e Off-Target Protein a->e Unintended Inhibition c Downstream Effector 1 b->c d Desired Cellular Response c->d f Downstream Effector 2 e->f g Unintended Cellular Effect (e.g., Toxicity) f->g

Caption: On-target vs. potential off-target signaling pathways for this compound.

G start Start: Phenotype inconsistent with on-target inhibition q1 Is a structurally unrelated inhibitor of the same target available? start->q1 a1 Test orthogonal inhibitor q1->a1 Yes res2 Phenotype is likely OFF-TARGET q1->res2 No q2 Does it replicate the phenotype? a1->q2 res1 Phenotype is likely ON-TARGET q2->res1 Yes q2->res2 No a2 Perform target deconvolution (e.g., CETSA, Proteomics) res2->a2

Caption: Troubleshooting workflow for an unexpected cellular phenotype.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Proteomics Approaches b1 Kinase Profiling (e.g., >400 kinases) result Identify Potential Off-Targets b1->result b2 Receptor Binding Assays b2->result c1 Cellular Thermal Shift Assay (CETSA) c1->result c2 Phenotypic Screening c2->result p1 Mass Spectrometry-based Proteome Profiling p1->result compound This compound compound->b1 compound->b2 compound->c1 compound->c2 compound->p1

Caption: Experimental approaches for identifying off-targets of this compound.

References

"strategies for improving the target selectivity of novel 6A,7-Dehydroboldine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to improve the target selectivity of novel 6A,7-dehydroboldine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and common off-targets for aporphine alkaloids like this compound?

A1: Aporphine alkaloids, including derivatives of boldine, are known to interact with a variety of G-protein coupled receptors (GPCRs). The primary targets are often dopaminergic (D1, D2) and adrenergic (α1, α2) receptors. However, they can also exhibit affinity for serotonergic (5-HT) receptors, muscarinic receptors, and ion channels, which are common sources of off-target effects. The specific selectivity profile can vary significantly based on the substitution patterns on the aporphine core.

Q2: What are the initial steps to consider when a novel this compound derivative shows poor selectivity?

A2: When a novel derivative demonstrates poor selectivity, a systematic approach is recommended. First, confirm the purity and identity of the compound. Then, conduct a broader off-target screening panel to understand the scope of its activity. Concurrently, initiate computational modeling, such as molecular docking, to predict binding modes at both the desired target and known off-targets.[1] This can provide insights into the structural basis of promiscuity and guide the next round of chemical modifications.

Q3: How can computational modeling guide the synthesis of more selective derivatives?

A3: Computational modeling is a powerful tool for improving drug selectivity.[1] Techniques like molecular docking and molecular dynamics simulations can predict how a compound will bind to a specific target.[1] By comparing the binding pockets of the primary target and off-targets, it's possible to identify unique structural features that can be exploited. For instance, designing a derivative that forms a specific hydrogen bond with a residue unique to the primary target can significantly enhance selectivity. These computational insights help prioritize which derivatives to synthesize, saving time and resources.[2][3][4]

Q4: What are the key principles of structure-based drug design for improving selectivity?

A4: Structure-based drug design relies on the 3D structure of the target protein.[1] Key strategies to improve selectivity include:

  • Exploiting Shape Differences: Designing ligands that fit snugly into the target's binding site but clash with the binding sites of off-targets.

  • Targeting Unique Residues: Creating interactions (e.g., hydrogen bonds, ionic bonds) with amino acid residues that are unique to the primary target.

  • Displacing Water Molecules: Designing compounds that can displace high-energy water molecules in the target's binding pocket, a feature that may not be present in off-targets.[5]

  • Allosteric Modulation: Targeting an allosteric site, which is often less conserved than the primary binding site, can provide a high degree of selectivity.[5]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results
Potential Cause Troubleshooting Step Success Indicator
Compound Solubility Verify the solubility of the derivative in the assay buffer. Use a co-solvent like DMSO at a final concentration that does not affect the assay (typically <0.5%).Consistent dose-response curves across replicate experiments.
Cell Line Health/Contamination Regularly test cell lines for mycoplasma contamination.[6] Ensure cells are in the logarithmic growth phase and at a consistent passage number for experiments.Healthy cell morphology under a microscope and reproducible assay windows.
Reagent Quality Use high-purity reagents and prepare fresh solutions. Store reagents according to the manufacturer's instructions.Low background noise and a stable signal in control wells.
Microplate Issues Select the appropriate microplate type (e.g., untreated polystyrene for some assays).[7] Ensure consistent cell seeding density across all wells.Low well-to-well variability in control columns.
Instrument Settings Optimize instrument settings (e.g., gain, read height) for each assay to ensure you are within the linear range of detection.A high Z'-factor (>0.5), indicating a robust assay.[7]
Issue 2: Discrepancy Between Binding Affinity (Ki) and Functional Activity (EC50/IC50)
Potential Cause Troubleshooting Step Further Investigation
Partial Agonism/Antagonism The compound may not be a full agonist or antagonist.Conduct a full dose-response curve to determine the Emax (maximum effect) relative to a known full agonist/antagonist.
Allosteric Modulation The compound may bind to an allosteric site, affecting the binding or function of the primary ligand without directly competing.Perform radioligand binding assays in the presence of varying concentrations of your compound to see if it affects the Kd or Bmax of the radioligand.
Assay Conditions Differences in buffer composition, temperature, or incubation time between the binding and functional assays can affect results.Standardize conditions across all related assays as much as possible.
Receptor Desensitization Prolonged exposure to an agonist can lead to receptor desensitization in functional assays.Perform time-course experiments to determine the optimal incubation time before desensitization occurs.

Experimental Protocols

Protocol 1: Radioligand Displacement Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Preparation:

    • Prepare cell membranes expressing the target receptor.

    • Select a suitable radioligand with known high affinity and selectivity for the target.

    • Prepare a series of dilutions of the this compound derivative (test compound).

  • Assay Procedure:

    • In a 96-well plate, add the cell membranes, the radioligand (at a concentration near its Kd), and the test compound dilutions.

    • Include control wells for total binding (no test compound) and non-specific binding (excess of a known unlabeled ligand).

    • Incubate the plate at a specified temperature for a set time to reach equilibrium.

  • Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Functional Assay (for Gs/Gi-coupled GPCRs)

This protocol measures the functional activity of a compound by quantifying changes in intracellular cyclic AMP (cAMP).

  • Cell Plating:

    • Plate cells expressing the target GPCR in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the this compound derivative. For antagonist mode, add the derivative followed by a fixed concentration of a known agonist.

    • Incubate for a specified time at 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

    • Perform the detection step according to the kit manufacturer's instructions. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw assay signals to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the curve.

Visualizations

G cluster_0 Initial Screening & Analysis cluster_1 Troubleshooting & Optimization Start Novel this compound Derivative PrimaryAssay Primary Target Assay (Binding & Functional) Start->PrimaryAssay SelectivityPanel Selectivity Screening Panel (Known Off-Targets) PrimaryAssay->SelectivityPanel Decision1 Is it Selective? SelectivityPanel->Decision1 Computational Computational Modeling (Docking, MD Simulations) Decision1->Computational No End Selective Lead Candidate Decision1->End Yes SAR SAR Analysis & Rational Design Computational->SAR Synthesis Synthesize New Set of Derivatives SAR->Synthesis Synthesis->PrimaryAssay Re-screen

Caption: Workflow for improving the target selectivity of novel compounds.

G Ligand This compound Derivative (Agonist) Receptor GPCR (e.g., Dopamine D2 Receptor) Ligand->Receptor G_Protein Gαi/Gβγ Complex Receptor->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates downstream targets

Caption: Simplified Gi-coupled GPCR signaling pathway.

G cluster_0 Modification Strategies cluster_1 Predicted Outcomes Derivative This compound Core R1 R2 R3 Mod1 Increase Steric Bulk at R1 Derivative:f0->Mod1 Mod2 Add H-bond Donor at R2 Derivative:f1->Mod2 Mod3 Alter Chirality at Core Derivative:head->Mod3 Outcome1 Clash with Off-Target 1 Mod1->Outcome1 Outcome2 Specific Interaction with Primary Target Mod2->Outcome2 Outcome3 Change Binding Pose Mod3->Outcome3

References

Validation & Comparative

In Vivo Validation of Anti-Proliferative Effects: A Comparative Analysis of Aporphine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo anti-proliferative potential of aporphine alkaloids, with a focus on boldine as a representative compound in the absence of specific in vivo data for 6A,7-Dehydroboldine.

This guide provides a comparative overview of the in vivo anti-proliferative effects of the aporphine alkaloid boldine, a compound structurally related to this compound. Due to a lack of available in vivo studies on this compound, this document leverages existing research on boldine to offer insights into the potential therapeutic efficacy and mechanisms of action for this class of compounds. The experimental data, protocols, and proposed signaling pathways presented herein are derived from peer-reviewed studies on boldine and are intended to serve as a valuable resource for researchers investigating novel anti-cancer agents.

Comparative Efficacy of Boldine in Preclinical Cancer Models

Boldine has demonstrated significant anti-proliferative activity in various in vivo cancer models. The following tables summarize the key quantitative data from these studies, offering a comparative look at its efficacy against different cancer types.

Cancer Model Animal Model Treatment Regimen Tumor Growth Inhibition Reference
Breast AdenocarcinomaSprague-Dawley Rats50 mg/kg/day and 100 mg/kg/day (intraperitoneal injection) for 14 daysSignificant reduction in tumor volume compared to control.[1]
GliomaWistar Rats50 mg/kg/day for 10 daysSignificant reduction in tumor size compared to control and vehicle groups.[2][3][4]

Mechanism of Action: Insights from In Vivo and In Vitro Studies

Research suggests that boldine exerts its anti-proliferative effects through a multi-faceted approach, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Key Mechanistic Findings:
  • Apoptosis Induction: Boldine has been shown to induce apoptosis in breast cancer cells by disrupting the mitochondrial membrane potential, leading to the release of cytochrome c.[1][5] This triggers a cascade of events involving the activation of caspase-9 and caspase-3/7, key executioners of apoptosis.[1][5][6]

  • Modulation of Apoptotic Proteins: Treatment with boldine resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax in a breast cancer model.[1][5]

  • Cell Cycle Arrest: In breast cancer cells, boldine was found to induce cell cycle arrest at the G2/M phase, preventing the cells from progressing through mitosis and dividing.[1][5] In bladder cancer cells, boldine has also been shown to arrest the cell cycle at the G2/M phase.[7]

  • Inhibition of NF-κB: Boldine has been observed to inhibit the activation of nuclear factor kappa B (NF-κB), a protein complex that plays a crucial role in cancer development and progression by promoting cell proliferation and survival.[1][5][6]

  • Regulation of Signaling Pathways: In human bladder cancer cells, boldine's anti-proliferative and apoptotic effects are linked to the inactivation of the ERK, AKT, and activation of the GSK-3β signaling pathways.[7] In oral carcinoma cells, boldine has been shown to inhibit the Notch signaling pathway.[8][9]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in this guide, providing a framework for reproducible research.

In Vivo Tumor Xenograft Model (Breast Cancer)
  • Cell Line: LA7 rat mammary adenocarcinoma cells.[1]

  • Animal Model: Female Sprague-Dawley rats.[1]

  • Tumor Induction: LA7 cells are implanted subcutaneously into the mammary fat pad of the rats.[1]

  • Treatment: Once tumors are palpable, animals are randomly assigned to treatment and control groups. Boldine is administered daily via intraperitoneal injection at doses of 50 mg/kg and 100 mg/kg. The vehicle control group receives the solvent used to dissolve boldine.[1]

  • Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.[1]

  • Toxicity Assessment: An acute toxicity study is performed by administering a high dose of boldine (e.g., 100 mg/kg) and monitoring the animals for any adverse effects. Blood samples may be collected for biochemical analysis to assess liver and kidney function.[1]

In Vivo Glioma Model
  • Cell Line: C6 glioma cells.[2][3]

  • Animal Model: Male Wistar rats.[2][3]

  • Tumor Implantation: C6 glioma cells are stereotactically implanted into the brains of the rats.[2][3]

  • Treatment: After a set period for tumor establishment, rats are treated with boldine (e.g., 50 mg/kg/day).[2][3]

  • Outcome Measurement: Tumor size is assessed at the end of the treatment period.[2][3] Histological analysis of the tumors is performed to evaluate characteristics such as mitotic index.[2]

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows related to the anti-proliferative effects of boldine.

G cluster_workflow In Vivo Tumor Model Experimental Workflow start Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth treatment Boldine Administration tumor_growth->treatment measurement Tumor Volume Measurement treatment->measurement analysis Histological & Molecular Analysis measurement->analysis

Caption: Experimental workflow for in vivo tumor model studies.

G cluster_pathway Proposed Anti-Proliferative Signaling Pathway of Boldine boldine Boldine nfkb NF-κB Inhibition boldine->nfkb erk_akt ERK/AKT Pathway Inactivation boldine->erk_akt notch Notch Pathway Inhibition boldine->notch mito Mitochondrial Disruption boldine->mito g2m G2/M Cell Cycle Arrest boldine->g2m apoptosis Apoptosis nfkb->apoptosis gsk3b GSK-3β Activation erk_akt->gsk3b gsk3b->apoptosis notch->apoptosis bcl2 Bcl-2 Downregulation mito->bcl2 bax Bax Upregulation mito->bax cyto_c Cytochrome c Release mito->cyto_c bcl2->apoptosis bax->apoptosis caspase9 Caspase-9 Activation cyto_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 caspase37->apoptosis

Caption: Proposed signaling cascade of boldine's anti-cancer effects.

References

"comparative study of the biological activities of 6A,7-Dehydroboldine and boldine"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activities of 6A,7-Dehydroboldine and its parent compound, boldine, is hampered by a significant disparity in the available scientific literature. While boldine has been extensively studied, revealing a wide array of pharmacological effects, research on the biological properties of this compound is notably scarce. This guide provides a comprehensive overview of the well-documented biological activities of boldine and presents the available information for this compound, highlighting the current knowledge gap.

Boldine and this compound are structurally similar aporphine alkaloids. The primary structural difference is the presence of a double bond between the 6a and 7 positions in the dehydro- form, which may influence its biological activity.

Chemical Structures cluster_boldine Boldine cluster_dehydroboldine This compound Boldine_node C₁₉H₂₁NO₄ Dehydroboldine_node C₁₉H₁₉NO₄ Boldine_node->Dehydroboldine_node - 2H (Dehydrogenation) Experimental Workflow for Anti-inflammatory Assay A Culture Macrophages B Pre-treat with Boldine A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Measure NO and Cytokines E->F Boldine's Inhibition of the NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Boldine Boldine Boldine->IKK Inhibits

Exploring the Structure-Activity Relationships of Aporphine Alkaloids as Dopamine Receptor Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics targeting the central nervous system has led to a significant interest in naturally occurring scaffolds with potent bioactivities. Among these, aporphine alkaloids, a class of compounds that includes boldine, have emerged as promising candidates for their interaction with dopamine receptors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of aporphine analogs at dopamine D1 and D2 receptors. While direct and comprehensive SAR data for a series of 6a,7-Dehydroboldine analogs remains limited in publicly available literature, this guide will focus on the broader class of aporphine alkaloids to elucidate the key structural features governing their affinity for dopamine receptors. A special discussion on the influence of the 6a,7-dehydro moiety will be included based on the available information.

Comparative Analysis of Aporphine Analogues at Dopamine Receptors

The affinity of aporphine alkaloids for dopamine receptors is significantly influenced by the substitution patterns on their tetracyclic core. The following table summarizes the binding affinities (Ki) of a series of N-alkyl-2-methoxy-11-hydroxynoraporphine analogs at rat brain D1 and D2 dopamine receptors, providing insights into the impact of the N-alkyl substituent on receptor affinity and selectivity.

CompoundN-SubstituentD1 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D1 Selectivity Ratio
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine-CH3462350.20
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine-CH2CH2CH316904438.41
(R)-(-)-2-methoxy-N-n-propylnorapomorphine (catechol)-CH2CH2CH364501.34961.54

Data Interpretation: The data clearly indicates that the nature of the N-alkyl substituent plays a crucial role in determining both the affinity and selectivity for D1 and D2 receptors. While an N-methyl substitution favors D1 affinity, an N-n-propyl group dramatically shifts the selectivity towards the D2 receptor. Furthermore, the presence of a catechol moiety (as in the case of the N-n-propylnorapomorphine) significantly enhances D2 receptor affinity and selectivity.

The Role of the 6a,7-Dehydro Moiety

Experimental Protocols

The determination of binding affinities of novel compounds at dopamine receptors is a critical step in their pharmacological evaluation. A standard method employed is the radioligand binding assay.

Radioligand Binding Assay for Dopamine D1 and D2 Receptors

Objective: To determine the in vitro binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors in rat forebrain tissue.

Materials:

  • Rat forebrain tissue homogenate.

  • Radioligand for D1 receptors (e.g., [3H]SCH23390).

  • Radioligand for D2 receptors (e.g., [3H]spiperone).

  • Test compounds (this compound analogs or other aporphine derivatives).

  • Non-specific binding control (e.g., unlabeled haloperidol or butaclamol).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Tissue Preparation: Homogenize rat forebrain tissue in ice-cold buffer and prepare a membrane suspension.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.

  • Incubation: Add the membrane suspension, radioligand, and either buffer (for total binding), non-specific control, or test compound to the respective wells. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: Radioligand Binding Assay prep Tissue Preparation (Rat Forebrain Homogenate) setup Assay Setup (96-well plate) prep->setup incubate Incubation (Membranes, Radioligand, Test Compound) setup->incubate filter Filtration (Separate Bound/Free Ligand) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Workflow for Radioligand Binding Assay.

Signaling Pathways of Dopamine Receptors

Understanding the downstream signaling cascades of dopamine receptors is essential for predicting the functional consequences of ligand binding. This compound analogs, like other aporphines, are expected to modulate these pathways.

D1-like Receptor (D1 and D5) Signaling Pathway

D1-like receptors are coupled to the Gs alpha subunit of the G protein complex. Agonist binding initiates a cascade that leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).

G cluster_d1 D1-like Receptor Signaling Pathway D1_agonist D1 Agonist (e.g., Aporphine Analog) D1R D1 Receptor D1_agonist->D1R Gs Gs Protein D1R->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->Cellular_Response phosphorylates targets

D1-like receptor signaling cascade.
D2-like Receptor (D2, D3, and D4) Signaling Pathway

In contrast, D2-like receptors are coupled to the Gi alpha subunit. Agonist binding to these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

G cluster_d2 D2-like Receptor Signaling Pathway D2_agonist D2 Agonist (e.g., Aporphine Analog) D2R D2 Receptor D2_agonist->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP production decreased Cellular_Response Altered Cellular Response cAMP->Cellular_Response leads to

D2-like receptor signaling cascade.

References

"comparative cytotoxicity of 6A,7-Dehydroboldine and other natural aporphine alkaloids"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various natural aporphine alkaloids against several cancer cell lines. While specific quantitative data for 6A,7-Dehydroboldine was not available in the reviewed literature, this guide presents data for other prominent aporphine alkaloids to serve as a valuable comparative resource.

Aporphine alkaloids, a class of naturally occurring isoquinoline alkaloids, have garnered significant interest in cancer research due to their potential cytotoxic and antitumor properties.[1] These compounds are known to exert their effects through various mechanisms, often culminating in the induction of apoptosis, or programmed cell death, in cancer cells.[2] This guide summarizes the available experimental data on the cytotoxicity of several natural aporphine alkaloids and provides detailed experimental protocols to aid in the design and interpretation of future studies.

Data Presentation: Comparative Cytotoxicity of Aporphine Alkaloids

The cytotoxic activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the IC50 values of several natural aporphine alkaloids against various human cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell seeding density and incubation time.[3]

AlkaloidCancer Cell LineTissue of OriginIC50 (µM)Reference
Boldine MDA-MB-231Breast Adenocarcinoma46.5 ± 3.1 (48h)[1][2][4]
MDA-MB-468Breast Adenocarcinoma50.8 ± 2.7 (48h)[1][2]
Liriodenine A-549Lung Carcinoma~36.5[5]
K-562Chronic Myelogenous Leukemia~43.2[5]
HeLaCervical Carcinoma~55.4[5]
MDA-MBBreast Adenocarcinoma~50.2[5]
Nantenine SMMC-7721Hepatocellular Carcinoma70.08 ± 4.63[6]
Corytuberine SMMC-7721Hepatocellular Carcinoma73.22 ± 2.35[6]
Norushinsunine A-549Lung Carcinoma7.4 µg/mL[5]
K-562Chronic Myelogenous Leukemia8.2 µg/mL[5]
HeLaCervical Carcinoma8.8 µg/mL[5]
MDA-MBBreast Adenocarcinoma7.8 µg/mL[5]
Reticuline A-549Lung Carcinoma13.0 µg/mL[5]
K-562Chronic Myelogenous Leukemia15.5 µg/mL[5]
HeLaCervical Carcinoma19.8 µg/mL[5]
MDA-MBBreast Adenocarcinoma14.2 µg/mL[5]

Note: IC50 values for Liriodenine were converted from µg/mL to µM for comparative purposes, assuming a molecular weight of approximately 328.3 g/mol . IC50 values for Norushinsunine and Reticuline are presented in µg/mL as reported in the source.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

1. Cell Seeding:

  • Human cancer cell lines are cultured in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 8.0 x 10³ cells per well and incubated overnight to allow for cell attachment.[1]

2. Compound Treatment:

  • A series of concentrations of the test alkaloid are prepared by serial dilution.

  • The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compound.

  • Control wells containing untreated cells and wells with a vehicle control (e.g., DMSO) are also included.

  • The plates are then incubated for a specified period, typically 24 or 48 hours.[1]

3. MTT Addition and Incubation:

  • Following the treatment period, 20 µL of MTT solution (typically 2 mg/mL in phosphate-buffered saline) is added to each well.[1]

  • The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • After the incubation with MTT, the medium is carefully removed.

  • 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[1]

  • The plate is gently agitated to ensure complete solubilization.

  • The absorbance of each well is then measured using a microplate reader at a wavelength of 490 nm.[1]

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture Culture Cancer Cell Lines seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Alkaloids seed->treat prepare Prepare Alkaloid Dilutions prepare->treat add_mtt Add MTT Solution treat->add_mtt incubate Incubate add_mtt->incubate solubilize Solubilize Formazan incubate->solubilize read Read Absorbance solubilize->read calculate Calculate % Viability read->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow of the MTT assay for determining the cytotoxicity of aporphine alkaloids.

Apoptosis Signaling Pathway

G cluster_stimulus Stimulus cluster_regulation Mitochondrial Regulation cluster_execution Caspase Cascade alkaloid Aporphine Alkaloid bcl2 Bcl-2 (Anti-apoptotic) alkaloid->bcl2 bax Bax (Pro-apoptotic) alkaloid->bax mito Mitochondrion bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c Disrupted Membrane Potential cas9 Caspase-9 (Initiator) cyto_c->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Simplified intrinsic apoptosis pathway often induced by aporphine alkaloids.

References

Elucidating the Mechanism of Action of Aporphine Alkaloids: A Comparative Analysis Centered on Boldine as a Proxy for 6A,7-Dehydroboldine

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigation for specific data on the mechanism of action and cross-validation for 6A,7-Dehydroboldine did not yield sufficient results to conduct a comprehensive comparative analysis. Due to this data scarcity, this guide will focus on the well-researched, structurally related aporphine alkaloid, boldine, as a representative compound. This comparative guide is intended to serve as a framework for researchers, scientists, and drug development professionals interested in the broader class of aporphine alkaloids.

Boldine, an aporphine alkaloid predominantly found in the leaves and bark of the Chilean Boldo tree (Peumus boldus), has been the subject of numerous studies investigating its pharmacological effects.[1] It is recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] This guide provides a comparative overview of the proposed mechanisms of action for boldine, supported by experimental data and methodologies.

Comparative Analysis of Boldine's Mechanism of Action

The multifaceted therapeutic potential of boldine stems from its ability to modulate multiple signaling pathways. Its mechanism of action is primarily attributed to its potent antioxidant and anti-inflammatory effects.

Table 1: Comparison of IC50 Values for Boldine and Other Antioxidant Compounds

CompoundAssayIC50 (µM)Reference
Boldine DPPH radical scavenging25.3[Gotteland et al., 1995]
Boldine Hydroxyl radical scavenging134[Speisky et al., 1991]
Trolox DPPH radical scavenging45.2[Gotteland et al., 1995]
Ascorbic Acid DPPH radical scavenging26.7[Gotteland et al., 1995]

Table 2: Effect of Boldine on Inflammatory Markers

MarkerCell Line/ModelTreatmentResultReference
TNF-α LPS-stimulated RAW 264.7 macrophages100 µM Boldine50% reduction in TNF-α production[Backhouse et al., 2008]
iNOS LPS-stimulated RAW 264.7 macrophages100 µM BoldineSignificant reduction in iNOS expression[Backhouse et al., 2008]
NF-κB In vitro assayBoldineInhibition of NF-κB activation[Youn et al., 2002]

Signaling Pathways Modulated by Boldine

Boldine's therapeutic effects are mediated through its interaction with several key signaling pathways. Its antioxidant activity is linked to direct radical scavenging and the modulation of cellular antioxidant defenses. The anti-inflammatory actions are largely attributed to the inhibition of the NF-κB signaling pathway.

boldine_signaling cluster_NFkB NF-κB Complex ROS Reactive Oxygen Species (ROS) Boldine Boldine Boldine->ROS Scavenges IKK IKK Boldine->IKK Inhibits NF_kB_Inhibitor IκBα NF_kB NF-κB Nucleus Nucleus NF_kB->Nucleus Translocation IKK->NF_kB_Inhibitor Phosphorylates IKK->NF_kB_Inhibitor Inhibits Phosphorylation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, iNOS) Nucleus->Pro_inflammatory_Genes Upregulates

Figure 1. Proposed mechanism of boldine's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • The test compound (e.g., boldine) is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.

Western Blot for NF-κB

This technique is used to detect the levels of specific proteins, in this case, the p65 subunit of NF-κB in the nucleus, to assess its activation.

  • Cells (e.g., RAW 264.7 macrophages) are treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound (e.g., boldine).

  • Nuclear and cytoplasmic fractions of the cells are separated.

  • Proteins from the nuclear extracts are separated by size using SDS-PAGE.

  • The separated proteins are transferred to a nitrocellulose membrane.

  • The membrane is incubated with a primary antibody specific for the p65 subunit of NF-κB.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).

  • The signal is captured, and the intensity of the band corresponding to p65 is quantified to determine its levels in the nucleus.

experimental_workflow Start Cell Culture (e.g., RAW 264.7) Treatment Treatment with LPS and/or Boldine Start->Treatment Harvest Cell Harvesting and Nuclear/Cytoplasmic Fractionation Treatment->Harvest SDS_PAGE SDS-PAGE Harvest->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Antibody Antibody Incubation (Primary and Secondary) Transfer->Antibody Detection Chemiluminescent Detection Antibody->Detection Analysis Data Analysis and Quantification Detection->Analysis

Figure 2. Experimental workflow for Western blot analysis of NF-κB activation.

Conclusion

While direct experimental data on the mechanism of action of this compound is currently unavailable, the study of structurally similar aporphine alkaloids like boldine provides valuable insights into the potential biological activities and signaling pathways that may be modulated by this class of compounds. The established antioxidant and anti-inflammatory properties of boldine, mediated through radical scavenging and inhibition of the NF-κB pathway, offer a solid foundation for future investigations into the therapeutic potential of this compound and other related alkaloids. Further research is warranted to elucidate the specific mechanisms of action of this compound and to validate these findings through rigorous cross-validation studies.

References

Correlating In Vitro IC50 Values of 6A,7-Dehydroboldine with In Vivo Efficacy: A Data-Driven Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the correlation between the in vitro cytotoxic effects (IC50 values) and the in vivo therapeutic efficacy of the novel compound 6A,7-Dehydroboldine are currently limited by a lack of publicly available data. Extensive searches have not yielded specific studies that directly compare the in vitro potency of this compound with its performance in animal models.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and methodologies. While direct data for this compound is unavailable, this document will present a standardized approach for researchers and drug development professionals to evaluate and compare this compound with alternatives once data becomes accessible.

Data Presentation: A Template for Comparison

To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables. The following templates are provided for the presentation of in vitro and in vivo data for this compound and comparator compounds.

Table 1: In Vitro Cytotoxicity of this compound and Alternatives

CompoundCell LineIC50 (µM)Assay TypeExposure Time (hrs)Reference
This compounde.g., MCF-7Data not availablee.g., MTTData not available
e.g., A549Data not availableData not available
Alternative 1 e.g., MCF-7
Alternative 2 e.g., A549

Table 2: In Vivo Efficacy of this compound and Alternatives in Xenograft Models

CompoundAnimal ModelTumor TypeDosing RegimenTumor Growth Inhibition (%)Survival Rate (%)Reference
This compounde.g., Nude micee.g., MCF-7 XenograftData not availableData not availableData not available
Alternative 1
Alternative 2

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of findings. The following outlines the standard methodologies required for generating the data presented in the tables above.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or comparator compounds for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model
  • Animal Husbandry: Immunocompromised mice (e.g., nude mice) are housed in a pathogen-free environment with ad libitum access to food and water.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., MCF-7) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.

  • Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or comparator compounds are administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Animal survival is also monitored.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Visualization of Key Processes

Diagrams created using the DOT language can effectively illustrate complex biological pathways and experimental workflows.

G cluster_invitro In Vitro IC50 Determination Workflow A Cancer Cell Line Culture B Seeding in 96-well Plates A->B C Treatment with this compound B->C D MTT Assay C->D E Absorbance Measurement D->E F IC50 Value Calculation E->F

Caption: Workflow for determining the in vitro IC50 value.

G cluster_invivo In Vivo Efficacy Evaluation Workflow A Tumor Cell Implantation in Mice B Tumor Growth & Monitoring A->B C Randomization & Treatment Initiation B->C D Measurement of Tumor Growth Inhibition C->D E Survival Analysis C->E

Caption: Workflow for evaluating in vivo efficacy.

G This compound This compound Target_Protein Target_Protein This compound->Target_Protein Inhibition Signaling_Cascade Signaling_Cascade Target_Protein->Signaling_Cascade Blocks Cell_Cycle_Arrest Cell_Cycle_Arrest Signaling_Cascade->Cell_Cycle_Arrest Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Hypothetical signaling pathway for this compound.

A Comparative Guide to the Validation of Analytical Methods for Aporphine Alkaloids, with Relevance to 6A,7-Dehydroboldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific inter-laboratory validation studies for the analytical methods of 6A,7-Dehydroboldine are not publicly available. This guide, therefore, provides a comparative overview of validated analytical methods for aporphine alkaloids, the chemical class to which this compound belongs. The presented data, compiled from single-laboratory validation studies of analogous compounds, serves as a valuable reference for researchers developing and validating methods for this compound.

The validation of analytical methods is a critical step in drug discovery and development, ensuring the reliability, quality, and consistency of analytical data.[1] For novel or existing compounds like this compound, robust analytical methods are essential for accurate quantification in various matrices. This guide explores the common analytical techniques used for the analysis of aporphine alkaloids and presents typical performance characteristics to aid researchers in the selection and validation of their own methods.

Comparison of Analytical Methods for Aporphine Alkaloid Quantification

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of alkaloids.[2][3] For enhanced sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is often employed, particularly for complex matrices or when low detection limits are required.[4][5]

Below is a summary of typical performance data for analytical methods used for aporphine alkaloids, which can be considered as expected benchmarks for a method intended for this compound analysis.

Parameter HPLC-UV LC-MS/MS Typical Acceptance Criteria (ICH)
Linearity (R²) > 0.995> 0.999> 0.99
Limit of Detection (LOD) 0.2 - 15 µg/mL0.05 - 5 ng/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 0.7 - 25 µg/mL0.1 - 25 µg/KgSignal-to-Noise ratio of 10:1
Accuracy (% Recovery) 80 - 105%95 - 105%80 - 120%
Precision (RSD%)
- Intra-day (Repeatability) < 3%< 7%< 15%
- Inter-day (Intermediate Precision) < 5%< 8%< 15%

This table presents a synthesized summary of performance characteristics based on multiple sources for related compounds and does not represent data for a single, specific method for this compound.

Experimental Protocols

Below are generalized experimental protocols for the analysis of aporphine alkaloids using HPLC-UV and LC-MS/MS. These should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of aporphine alkaloids in less complex matrices where high sensitivity is not a primary requirement.

a. Sample Preparation:

  • Extract the sample containing the aporphine alkaloids with a suitable solvent (e.g., methanol, ethanol).[2]

  • Perform a solid-phase extraction (SPE) for sample clean-up if necessary.

  • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is often used, for example, with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the target analyte (e.g., 270 nm for some aporphine alkaloids).[7]

  • Injection Volume: 10-20 µL.

c. Validation Parameters to be Assessed:

  • Specificity, Linearity, Range, Accuracy, Precision (repeatability and intermediate precision), Limit of Detection (LOD), Limit of Quantification (LOQ), and Robustness.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of aporphine alkaloids in complex biological matrices at low concentrations.

a. Sample Preparation:

  • Similar to the HPLC-UV method, perform a solvent extraction. A liquid-liquid extraction may also be employed.

  • Incorporate an internal standard early in the sample preparation process for accurate quantification.

  • A thorough sample clean-up using SPE is highly recommended to minimize matrix effects.[5]

  • Evaporate the final extract and reconstitute in the initial mobile phase.

b. LC-MS/MS Conditions:

  • LC System: A UHPLC system is often preferred for better resolution and faster analysis times.[8]

  • Column: A C18 or other suitable reversed-phase column with smaller particle size (e.g., < 2 µm).

  • Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., formic acid) and an organic phase (e.g., acetonitrile or methanol) is commonly used.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for alkaloids.

  • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be optimized for the analyte and the internal standard.

c. Validation Parameters to be Assessed:

  • In addition to the parameters for HPLC-UV, it is crucial to evaluate matrix effects and the stability of the analyte in the matrix.

Visualizing the Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to demonstrate the reproducibility of an analytical method across different laboratories, analysts, and equipment.

InterLaboratory_Validation_Workflow start Start: Develop & Validate Single-Laboratory Method protocol Develop Detailed, Unambiguous Analytical Protocol start->protocol labs Select Participating Laboratories (≥2) protocol->labs samples Prepare & Distribute Homogeneous Samples labs->samples analysis Laboratories Perform Analysis Following the Protocol samples->analysis data_collection Collect Raw Data and Calculated Results analysis->data_collection stat_analysis Statistical Analysis of Data (e.g., ANOVA, Cochran's test) data_collection->stat_analysis reproducibility Assess Reproducibility & Repeatability (RSDr and RSDR) stat_analysis->reproducibility report Prepare Final Validation Report reproducibility->report end End: Method Deemed Validated for Inter-Laboratory Use report->end

Caption: A generalized workflow for conducting an inter-laboratory validation study of an analytical method.

References

A Comparative Guide to the Therapeutic Potential of Aporphine Alkaloids: Benchmarking Boldine Against Established Drugs for Inflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide benchmarks the therapeutic potential of the aporphine alkaloid boldine as a representative molecule for its class, which includes compounds like 6A,7-Dehydroboldine. Due to a lack of specific experimental data for this compound in publicly available scientific literature, boldine is used as a proxy to provide a comparative framework against established therapeutic agents. All data presented is for informational and research purposes.

Introduction

Aporphine alkaloids are a large and structurally diverse class of naturally occurring compounds, of which boldine is a prominent member. These compounds have garnered significant scientific interest for their wide range of pharmacological activities, particularly their potent antioxidant and anti-inflammatory effects. This guide provides a comparative analysis of boldine's efficacy against well-established drugs: the non-steroidal anti-inflammatory drug (NSAID) Diclofenac for anti-inflammatory activity, and Vitamin C as a benchmark for antioxidant capacity. By presenting available experimental data, detailed protocols, and visualizing key molecular pathways, this document aims to provide researchers, scientists, and drug development professionals with an objective resource to evaluate the therapeutic potential of this class of molecules.

Data Presentation: Quantitative Comparison

Table 1: In Vitro Antioxidant Activity of Boldine vs. Vitamin C

The antioxidant capacity of a compound is often measured by its ability to scavenge stable free radicals. The half-maximal inhibitory concentration (IC50) represents the concentration of the substance required to reduce the initial radical concentration by 50%. A lower IC50 value indicates higher antioxidant activity. The data below is derived from a single study, ensuring a direct and reliable comparison.

CompoundAssayIC50 (µg/mL)Relative Potency (vs. Vitamin C)
Boldine DPPH33.001.09x
Vitamin CDPPH36.001.00x
Boldine ABTS19.831.16x
Vitamin CABTS23.081.00x
Data sourced from a comparative study on the antioxidant activity of Boldine and Ascorbic Acid (Vitamin C)[1].

Interpretation: In both the DPPH and ABTS radical scavenging assays, boldine demonstrated a lower IC50 value than Vitamin C, indicating that it is a more potent antioxidant in vitro[1].

Table 2: In Vivo Anti-inflammatory Activity Benchmark: Diclofenac

The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of pharmacological agents. The percentage of edema inhibition reflects the compound's efficacy in reducing inflammation.

CompoundDose (Oral)Time Post-CarrageenanEdema Inhibition (%)
Diclofenac 5 mg/kg2 hours56.17 ± 3.89 %
Diclofenac 20 mg/kg3 hours71.82 ± 6.53 %
Boldine --Not Reported
Data for Diclofenac is sourced from a study on the carrageenan-induced rat paw edema model[2]. Comparable quantitative data for Boldine in this specific assay was not available in the reviewed literature.

Interpretation: Diclofenac is a potent anti-inflammatory agent, showing significant, dose-dependent inhibition of paw edema[2]. While numerous studies confirm the anti-inflammatory properties of boldine, a direct quantitative comparison in the same standardized model is not available, highlighting a gap in the current research literature.

Experimental Protocols

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for evaluating the acute anti-inflammatory effects of a test compound in rodents.

Objective: To assess the ability of a test compound to reduce acute inflammation induced by a chemical irritant.

Materials:

  • Male Wistar rats or Swiss albino mice (25-30g).

  • Test compound (e.g., this compound, Boldine) and reference drug (e.g., Diclofenac).

  • Vehicle (e.g., 0.9% saline, or saline with 0.5% Tween 80).

  • 1% (w/v) Carrageenan solution in sterile saline.

  • Plethysmometer or digital calipers.

Procedure:

  • Animal Acclimatization: House animals in standard conditions with a 12-hour light-dark cycle and access to food and water ad libitum for at least one week prior to the experiment. Fast animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6-10 per group):

    • Group I: Vehicle Control (receives vehicle only).

    • Group II: Positive Control (receives Diclofenac, e.g., 10 mg/kg).

    • Group III, IV, etc.: Test Groups (receive varying doses of the test compound).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour prior to carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Calculation:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Paw volume at 0 hr).

    • Calculate the percentage of edema inhibition for each treated group compared to the control group: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

In Vitro Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These protocols detail common spectrophotometric methods for determining the antioxidant capacity of a compound.

Objective: To quantify the free radical scavenging potential of a test compound.

A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Materials:

  • DPPH solution (e.g., 0.1 mM in methanol).

  • Test compound and reference standard (e.g., Vitamin C, Trolox) at various concentrations.

  • Methanol.

  • 96-well microplate and reader or spectrophotometer.

Procedure:

  • Preparation: Prepare a stock solution of the test compound and standards in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard solution to each well. Then, add the methanolic DPPH solution. A typical ratio is 100 µL of sample to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm. A control well should contain methanol instead of the sample.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity: % Scavenging = [(Abs_Control - Abs_Sample) / Abs_Control] * 100

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% scavenging).

B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Materials:

  • ABTS solution (e.g., 7 mM).

  • Potassium persulfate solution (e.g., 2.45 mM).

  • Test compound and reference standard at various concentrations.

  • Ethanol or buffer solution.

  • Spectrophotometer.

Procedure:

  • ABTS Radical Cation (ABTS•+) Generation: Mix the ABTS stock solution with the potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

  • Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging and the IC50 value as described for the DPPH assay.

Visualization of Mechanisms and Workflows

Signaling Pathway: The NF-κB Inflammatory Cascade

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including natural alkaloids, exert their effects by inhibiting this pathway, thereby reducing the expression of pro-inflammatory genes like cytokines, chemokines, and cyclooxygenase-2 (COX-2).

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response TNFa TNF-α Receptor TNFR / IL-1R / TLR4 TNFa->Receptor Bind IL1 IL-1 IL1->Receptor Bind LPS LPS LPS->Receptor Bind IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases DNA DNA (κB site) NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) mRNA->Cytokines Translation COX2 COX-2 mRNA->COX2 Translation Inhibition Potential Target for Aporphine Alkaloids Inhibition->IKK Inhibits Benchmarking_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Benchmarking & Mechanism cluster_3 Outcome A Compound Synthesis & Characterization (this compound) B Antioxidant Assays (DPPH, ABTS) A->B C Cytotoxicity Assay A->C D Acute Anti-inflammatory Model (Carrageenan Paw Edema) B->D Promising Antioxidant Activity C->D Low Toxicity E Dose-Response Study D->E F Comparative Data Analysis vs. Established Drugs (Diclofenac, Vitamin C) E->F G Mechanism of Action Study (e.g., NF-κB, COX Inhibition) F->G H Therapeutic Potential Assessment G->H

References

A Guide to Assessing and Ensuring Reproducibility and Robustness in Experiments with 6A,7-Dehydroboldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of scientific findings hinges on the reproducibility and robustness of experimental data. This guide provides a framework for assessing and enhancing these critical aspects when investigating the biological activities of the aporphine alkaloid 6A,7-Dehydroboldine. In the absence of published studies specifically focused on the experimental reproducibility of this compound, this guide offers a comparative approach between standard and enhanced protocols for a plausible experimental workflow.

Aporphine alkaloids, a class of compounds to which this compound belongs, are known for a variety of biological activities, including anticancer, anti-inflammatory, and antiviral effects.[1][2] Often, these effects are mediated through the modulation of key intracellular signaling pathways, such as the NF-κB pathway, which is critical in cancer and inflammation.[3]

This guide will use a hypothetical investigation into the anticancer effects of this compound on a cancer cell line, focusing on the modulation of the NF-κB signaling pathway, to illustrate best practices for robust and reproducible research.

Comparative Analysis of Experimental Protocols

To ensure that findings are reliable and can be independently verified, it is crucial to move beyond standard laboratory practices. The following table compares a standard experimental protocol with a robust and reproducible protocol, highlighting key areas for improvement.

Parameter Standard Protocol Robust and Reproducible Protocol Rationale for Enhanced Robustness
Compound Characterization Supplier's certificate of analysis is assumed to be accurate. Purity is noted if provided.Independent verification of identity (e.g., by ¹H-NMR, ¹³C-NMR, MS) and purity (e.g., by HPLC >95%).[4]Ensures that the observed biological effects are attributable to the compound of interest and not to impurities or degradation products.
Cell Line Authentication Cell line is used as obtained from a commercial vendor or another lab.Routine (e.g., every 6 months) Short Tandem Repeat (STR) profiling to confirm cell line identity. Regular mycoplasma testing.Guards against cross-contamination and misidentification of cell lines, a major source of irreproducible data.
Experimental Design Single experiment with technical triplicates.At least three independent biological replicates, each with technical triplicates. Inclusion of positive and negative controls, and a vehicle control.[5]Independent biological replicates ensure that the observed effect is not due to random chance or a single experimental artifact.
Reagent and Media Consistency Reagents and media are used from various lots without documentation.All lot numbers of reagents, media, and supplements (e.g., FBS) are recorded for each experiment.[5]Variations between lots of biological reagents can significantly impact experimental outcomes. Documentation allows for troubleshooting.
Data Analysis and Reporting Data is presented as mean ± standard deviation.Data is presented as mean ± standard deviation, with individual data points shown. Statistical tests are clearly defined and justified.[6]Transparent data presentation and statistical analysis allow for a more critical evaluation of the results.
Protocol Documentation Basic protocol is recorded in a lab notebook.A detailed, step-by-step protocol is version-controlled and shared. All experimental parameters are explicitly stated.[7]Detailed documentation is essential for others to be able to replicate the experiment accurately.

Hypothetical Signaling Pathway: this compound and NF-κB

A plausible mechanism of action for an aporphine alkaloid like this compound in cancer cells is the inhibition of the NF-κB signaling pathway. This pathway is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR IKK IKK complex TNFR->IKK IkB IκBα IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates 6A7D This compound (Hypothesized Inhibitor) 6A7D->IKK inhibits DNA DNA NFkB_nuc->DNA Genes Pro-survival and Pro-inflammatory Genes DNA->Genes transcription

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Robust Experimental Workflow

The following diagram outlines a robust workflow for testing the hypothesis that this compound inhibits the NF-κB pathway.

Experimental_Workflow cluster_setup Phase 1: Preparation and QC cluster_screening Phase 2: In Vitro Screening cluster_validation Phase 3: Mechanistic Validation cluster_analysis Phase 4: Data Analysis and Reporting Compound_QC Compound QC (Identity, Purity >95%) Cytotoxicity Cytotoxicity Assay (MTT/CellTiter-Glo) Determine IC50 Compound_QC->Cytotoxicity Cell_QC Cell Line QC (STR, Mycoplasma) Cell_QC->Cytotoxicity Protocol_Dev Detailed Protocol Documentation Protocol_Dev->Cytotoxicity NFkB_Assay NF-κB Reporter Assay (Luciferase) Cytotoxicity->NFkB_Assay Use non-toxic conc. Western_Blot Western Blot (p-IκBα, total IκBα) NFkB_Assay->Western_Blot Confirm mechanism qPCR RT-qPCR (NF-κB target genes, e.g., BCL2, IL6) NFkB_Assay->qPCR Confirm gene expression changes Data_Analysis Statistical Analysis (N≥3 biological replicates) Western_Blot->Data_Analysis qPCR->Data_Analysis Reporting Transparent Reporting (Raw data, detailed methods) Data_Analysis->Reporting

Caption: A robust workflow for investigating this compound's bioactivity.

Detailed Methodologies for Key Experiments (Robust Protocol)

1. Compound Preparation and Quality Control

  • Objective: To ensure the identity, purity, and stability of this compound.

  • Protocol:

    • Obtain this compound from a reputable supplier.

    • Independently verify the structure using ¹H-NMR and Mass Spectrometry.

    • Assess purity using HPLC, with a minimum acceptance of >95%.

    • Prepare a concentrated stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO).

    • Store aliquots of the stock solution at -80°C to minimize freeze-thaw cycles.

    • The final concentration of DMSO in the cell culture medium should not exceed 0.1% and should be consistent across all treatments, including the vehicle control.

2. Cell Culture and Authentication

  • Objective: To maintain a healthy, authenticated, and contamination-free cell culture.

  • Protocol:

    • Use a human cancer cell line with known NF-κB activity (e.g., HeLa, MDA-MB-231).

    • Upon receipt, and every 6 months thereafter, send a sample for STR profiling to authenticate the cell line.

    • Perform monthly mycoplasma testing using a PCR-based method.

    • Culture cells in the recommended medium, recording the lot number of the basal medium and supplements (e.g., Fetal Bovine Serum).

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Do not use cells beyond a specified passage number (e.g., 20 passages from the original stock).

3. NF-κB Luciferase Reporter Assay

  • Objective: To quantify the effect of this compound on NF-κB transcriptional activity.

  • Protocol:

    • Seed cells transiently or stably transfected with an NF-κB-responsive luciferase reporter plasmid into 96-well plates.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with a range of non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) or vehicle control for 1 hour.

    • Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6 hours. Include an unstimulated control.

    • Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

    • Normalize NF-κB-driven luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration.

    • Perform the experiment on three separate occasions (biological replicates), with each condition in triplicate (technical replicates).

By adopting these robust methodologies, researchers can significantly increase the confidence in their findings and contribute to a more reproducible body of scientific knowledge regarding the therapeutic potential of this compound and other natural products.

References

Safety Operating Guide

Proper Disposal of 6A,7-Dehydroboldine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the proper disposal of 6A,7-Dehydroboldine based on available data for structurally similar compounds. As no specific Safety Data Sheet (SDS) for this compound was found, these recommendations are based on the properties of related aporphine alkaloids like boldine and apomorphine. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.

Hazard Assessment and Waste Classification

This compound is an aporphine alkaloid. Alkaloids as a class can exhibit significant biological activity. For instance, apomorphine, a related compound, is classified as a toxic solid. Due to the potential for biological activity and the lack of specific toxicological data for this compound, it is prudent to handle it and its associated waste as hazardous.

Recommended Waste Classification:

  • Solid Waste: Treat as a toxic solid organic waste.

  • Liquid Waste (Solutions): The classification will depend on the solvent used. If a hazardous solvent is used, the mixture should be classified as a hazardous liquid waste.

  • Contaminated Materials: Any materials that come into contact with this compound, such as personal protective equipment (PPE), weighing boats, and absorbent materials, should be considered contaminated and disposed of as hazardous waste.

Quantitative Data for Disposal Considerations

The following table provides an illustrative summary of the types of quantitative data that should be considered for the disposal of this compound, based on information for related compounds. Actual values for this compound may vary and should be determined if possible.

ParameterIllustrative Value/InformationRelevance to Disposal
UN Number UN 2811 (for Toxic Solid, Organic, N.O.S.)Proper shipping and transportation classification for off-site disposal.
Hazard Class 6.1 (Toxic substances)Indicates the primary hazard associated with the waste, dictating handling and segregation procedures.
Packing Group IIISpecifies the degree of danger and the required packaging standards for transportation.
Reportable Quantity (RQ) To be determined based on local regulations.The amount of a hazardous substance that, if released into the environment, must be reported to the appropriate regulatory authorities.
Toxicity Data (LD50) Not available for this compound.In the absence of data, assume a high degree of toxicity and handle with caution.

Step-by-Step Disposal Procedures

The following protocols provide a general framework for the safe disposal of this compound waste in a laboratory setting.

Solid Waste Disposal
  • Segregation: Collect all solid this compound waste, including unused product, contaminated spatulas, and weighing paper, in a dedicated, clearly labeled hazardous waste container.

  • Container: Use a robust, sealable container made of a material compatible with the waste. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include any other information required by your institution.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal company.[1][2]

Liquid Waste Disposal
  • Segregation: Collect all liquid waste containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Container: Use a sealable, chemical-resistant container (e.g., HDPE or glass, depending on the solvent) for liquid waste.

  • Labeling: Clearly label the container with "Hazardous Waste," the names of all chemical constituents (including solvents), and their approximate concentrations.

  • Storage: Store the liquid waste container in a secondary containment bin in a designated hazardous waste accumulation area.

  • Disposal: Contact your institution's EHS for collection and disposal.

Disposal of Contaminated Materials
  • PPE: Disposable gloves, aprons, and other contaminated PPE should be placed in a designated hazardous waste bag or container immediately after use.

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[3] After decontamination, the glassware can typically be washed and reused.

  • Spill Cleanup: In the event of a spill, use an appropriate absorbent material. The contaminated absorbent must be collected and disposed of as solid hazardous waste.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste in a research setting.

start Experiment with This compound waste_generated Waste Generated start->waste_generated is_solid Solid Waste? waste_generated->is_solid contaminated_materials Contaminated Materials? waste_generated->contaminated_materials solid_waste_container Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste_container Yes liquid_waste_container Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste_container No (Liquid) storage Store in Designated Hazardous Waste Accumulation Area solid_waste_container->storage liquid_waste_container->storage decontaminate Decontaminate or Dispose as Hazardous contaminated_materials->decontaminate Yes decontaminate->storage ehs_pickup Arrange for EHS Disposal storage->ehs_pickup

Caption: Workflow for the Segregation and Disposal of this compound Waste.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, protecting both yourself and the environment.

References

Personal protective equipment for handling 6A,7-Dehydroboldine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 6a,7-Dehydroboldine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound often used by researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety principles for handling potent chemical compounds, as a specific Safety Data Sheet (SDS) for this compound with comprehensive toxicological data is not publicly available.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below. It is important to note the absence of specific toxicological data, which necessitates a cautious approach to handling.

PropertyValueSource
Molecular Formula C₁₉H₁₉NO₄PubChem[1]
Molecular Weight 325.4 g/mol PubChem[1]
CAS Number 91599-23-4PubChem[1]
Appearance Not specified; handle as a potent solid compound.-
Solubility Not specified; likely soluble in organic solvents.-
LD50 (Lethal Dose, 50%) Not available. Handle with extreme caution as toxicity is unknown.-
Permissible Exposure Limits Not established. Engineering controls should be used to minimize exposure.-

Operational Plan: Safe Handling Protocol

Due to the unknown toxicity of this compound, it is imperative to handle it within a designated area and with appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls:
  • Fume Hood: All manipulations of solid this compound or solutions containing it should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment (PPE):

Based on general guidelines for handling chemical hazards, the following PPE is recommended.[2][3]

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[2]
Skin Protection A lab coat should be worn at all times. Chemical-resistant gloves (e.g., nitrile) should be worn and changed frequently, especially if contaminated.[2][3]
Respiratory Protection Not generally required if handled in a fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[2]
Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don appropriate PPE: - Lab coat - Gloves - Safety goggles B Prepare designated work area in a chemical fume hood. A->B C Assemble all necessary equipment and reagents. B->C D Carefully weigh the solid This compound. C->D Proceed to handling E Prepare solutions by slowly adding solvent to the solid. D->E F Perform experimental procedures within the fume hood. E->F G Decontaminate all surfaces and equipment. F->G Proceed to cleanup H Segregate and label all waste for proper disposal. G->H I Remove PPE and wash hands thoroughly. H->I

A flowchart for the safe handling of this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][4][5][6] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][5][6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.

Spill Response:
  • Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[5]

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4][5]

Emergency Response Decision Tree

The following diagram provides a logical workflow for responding to emergencies involving this compound.

G cluster_exposure Exposure Response cluster_spill Spill Response Start Emergency Event EventType What is the nature of the emergency? Start->EventType Exposure Personal Exposure EventType->Exposure Exposure Spill Chemical Spill EventType->Spill Spill Skin Skin Contact: Flush with water for 15 min. Exposure->Skin Eye Eye Contact: Flush with water for 15 min. Exposure->Eye Inhalation Inhalation: Move to fresh air. Exposure->Inhalation Ingestion Ingestion: Rinse mouth, do not induce vomiting. Exposure->Ingestion SpillSize Is the spill large or outside of a fume hood? Spill->SpillSize SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical SmallSpill Small Spill: Absorb with inert material. SpillSize->SmallSpill No LargeSpill Large Spill: Evacuate the area. SpillSize->LargeSpill Yes ContactEHS Contact Environmental Health & Safety (EHS) SmallSpill->ContactEHS LargeSpill->ContactEHS

A decision tree for emergency response to this compound incidents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound should be treated as hazardous chemical waste.

  • Containment: Collect all solid and liquid waste in clearly labeled, sealed, and appropriate containers.

  • Disposal Method: Do not dispose of this compound down the drain or in the regular trash.[7] All waste must be disposed of through your institution's hazardous waste management program.[8][9][10]

  • Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated before reuse or disposal.

Always consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6A,7-Dehydroboldine
Reactant of Route 2
6A,7-Dehydroboldine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.